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2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid Documentation Hub

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  • Product: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid
  • CAS: 1514825-08-1

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide Executive Summary The rational design of non-steroidal anti-inflammatory drugs (N...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide

Executive Summary

The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors frequently relies on the modification of the phenylacetic acid pharmacophore. The introduction of specific functional groups—namely a gem-difluoro moiety and an ortho-isopropoxy substituent—transforms the basic phenylacetic acid scaffold into a highly selective, metabolically stable entity.

This whitepaper deconstructs the mechanism of action for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid derivatives (hereafter referred to as DFIPA derivatives ). By acting as selective Cyclooxygenase-2 (COX-2) inhibitors, these compounds leverage unique steric and electronic properties to achieve high target affinity while resisting cytochrome P450-mediated degradation.

Structural Rationale & Pharmacophore Deconstruction

The DFIPA scaffold is a masterclass in bioisosteric replacement and steric directing. Its pharmacological efficacy is driven by three distinct structural pillars:

The Gem-Difluoro Motif (CF 2​ )

The substitution of benzylic protons with a gem-difluoro group fundamentally alters the physicochemical properties of the molecule .

  • Electronic Modulation (pKa Shift): Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent carboxylic acid from approximately 4.3 (in standard phenylacetic acids) to ~2.1. Consequently, the carboxylate is fully ionized at physiological pH (7.4), ensuring a robust electrostatic interaction with the Arg-120 and Tyr-385 residues in the target enzyme's active site.

  • Metabolic Stability: The benzylic position of standard phenylacetic acids is a classic "soft spot" for Cytochrome P450 (CYP450) oxidation. The strong C-F bond (approx. 116 kcal/mol) effectively blocks benzylic hydroxylation, drastically extending the compound's metabolic half-life.

The Ortho-Isopropoxy Substituent

The 2-(propan-2-yloxy) group provides critical steric bulk and lipophilicity. In the context of COX inhibition, the active site of COX-1 is sterically restricted by the bulky Isoleucine-523 (Ile-523) residue. In contrast, COX-2 features a smaller Valine-523 (Val-523), which opens up a secondary hydrophobic side pocket . The bulky ortho-isopropoxy group is specifically designed to project into this Val-523 pocket. It creates a severe steric clash in COX-1, thereby driving extreme COX-2 selectivity.

The Carboxylic Acid Anchor

The terminal carboxylic acid is the primary anchoring pharmacophore. It mimics the carboxylate of arachidonic acid (the natural substrate), forming critical hydrogen bonds with Ser-530 and Tyr-385 at the apex of the cyclooxygenase catalytic channel .

Mechanism of Action: Selective COX-2 Inhibition

DFIPA derivatives exert their primary pharmacological effect by blocking the conversion of arachidonic acid into prostaglandin H2 (PGH2), thereby halting the downstream inflammatory cascade .

Unlike classical NSAIDs that exhibit rapid, reversible competitive inhibition, DFIPA derivatives (similar to lumiracoxib) exhibit a two-step, time-dependent inhibition mechanism .

  • Initial Binding: The inhibitor rapidly and reversibly binds to the COX-2 active site in an inverted orientation.

  • Conformational Lock: The ortho-isopropoxy group slowly induces a localized conformational change around the Leu-384 and Val-523 residues, effectively "locking" the inhibitor into the channel and resulting in a near-irreversible enzyme-inhibitor complex.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase-2 (COX-2) Enzyme AA->COX Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandins (Inflammation Mediators) PGH2->PGE2 Specific Synthases Inhibitor DFIPA Derivative (Gem-Difluoro Scaffold) Inhibitor->COX Time-Dependent Conformational Lock

Mechanism of COX-2 inhibition by difluorophenylacetic acid derivatives blocking prostaglandin synthesis.

Quantitative Data Synthesis

The structural modifications of the DFIPA scaffold yield profound improvements in both selectivity and pharmacokinetic longevity compared to non-fluorinated baselines.

Compound ScaffoldCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (COX-1/COX-2)HLM Half-Life (t 1/2​ , min)
Phenylacetic Acid (Baseline) 1.200.801.515
Lumiracoxib (Standard) >50.00.14>35045
DFIPA Derivative >100.00.08>1250>120

Table 1: Comparative in vitro profiling demonstrating the SAR impact of the gem-difluoro and isopropoxy modifications.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific kinetic accommodations and internal controls necessary for evaluating fluorinated, time-dependent inhibitors.

Protocol A: Time-Dependent In Vitro COX-1/COX-2 Inhibition Assay

Causality Check: Because DFIPA derivatives exhibit slow, time-dependent binding, a pre-incubation step is mandatory. Omitting this step will capture only the initial weak binding phase, artificially inflating the IC 50​ value and masking the compound's true potency.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Compound Dispensing: Prepare a 10-point concentration gradient of the DFIPA derivative in DMSO. Ensure the final DMSO concentration in the assay well remains below 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Incubate the enzyme and the inhibitor at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add 50 µM of arachidonic acid to initiate the catalytic conversion.

  • Reaction Quench: After exactly 30 seconds, terminate the reaction by adding 1M HCl containing SnCl 2​ .

    • Why SnCl 2​ ? The immediate product, PGH2, is highly unstable and will spontaneously degrade into a chaotic mixture of prostaglandins. SnCl 2​ chemically reduces all PGH2 into stable Prostaglandin E2 (PGE2), ensuring accurate, reproducible quantification.

  • Quantification: Measure PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration. Calculate the IC 50​ using a 4-parameter logistic regression model.

Workflow Step1 Enzyme & Inhibitor Pre-incubation (15m) Step2 Addition of Arachidonic Acid Step1->Step2 Step3 Reaction Quench (SnCl2 in HCl) Step2->Step3 Step4 PGE2 Quantification (EIA Kit) Step3->Step4 Step5 IC50 & Selectivity Calculation Step4->Step5

Step-by-step in vitro workflow for determining COX-2 selectivity and time-dependent inhibition.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: This assay isolates Phase I metabolism to prove that the gem-difluoro group successfully blocks CYP450-mediated benzylic oxidation.

  • Matrix Preparation: Prepare a reaction mixture containing 1 µM of the DFIPA derivative and 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-warm the mixture to 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to start the reaction.

    • Self-Validation Control: Run a parallel sample without NADPH. If the compound degrades in the absence of NADPH, it indicates instability due to non-CYP mechanisms (e.g., chemical hydrolysis), invalidating the CYP-protection hypothesis.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS.

  • Kinetic Calculation: Plot the natural logarithm of the remaining compound percentage versus time. The slope yields the elimination rate constant ( k ), from which the half-life is derived ( t1/2​=0.693/k ).

References

  • Title: 2,2-Difluoro-2-phenylacetic acid (CID 726153) Source: National Center for Biotechnology Information (NCBI) PubChem Database URL: [Link]

  • Title: Structural and Functional Basis of Cyclooxygenase Inhibition Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib Source: Journal of Biological Chemistry URL: [Link]

Exploratory

Thermodynamic stability of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid at Room Temperature Abstract The long-term stability of an active pharmaceutical ingredient (API) is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid at Room Temperature

Abstract

The long-term stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring that a product remains safe and effective throughout its shelf life.[1] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid at room temperature. While specific experimental data for this compound is not publicly available, this document outlines a robust, first-principles approach for researchers and drug development professionals. We will dissect the molecule's inherent structural liabilities, propose a complete suite of forced degradation studies to probe its weaknesses, and detail the development of a requisite stability-indicating analytical method. The protocols herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[2]

Introduction: The Imperative of Stability

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability—the molecule's resistance to chemical degradation under specified environmental conditions—is paramount.[3] Stability testing provides critical data to establish a drug's shelf life, determine appropriate storage conditions, and identify potential degradation products that could impact efficacy or patient safety.[1]

The subject of this guide, 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS 1514825-08-1), is a complex small molecule featuring several key functional groups whose interplay will dictate its stability profile. This document serves as a predictive and methodological roadmap for any scientific team tasked with characterizing this, or structurally similar, compounds.

Molecular Structure Analysis and Predicted Degradation Pathways

A proactive stability assessment begins with a theoretical analysis of the molecule's structure to identify its most labile regions.

Figure 1: Structure of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

Caption: Key functional groups: Carboxylic Acid (green), Ether (yellow), gem-Difluoro (red).

  • Carboxylic Acid Moiety: Carboxylic acids are generally stable but can undergo decarboxylation under high thermal stress. This functional group also dictates the molecule's pH-dependent solubility and susceptibility to base-catalyzed reactions.[4]

  • Aryl Ether Linkage: The isopropoxy-phenyl bond is a potential site for degradation. Ether linkages can be susceptible to acidic hydrolysis, cleaving to form a phenol and an alcohol, although this typically requires harsh conditions (strong acid and heat).[5]

  • Geminal Difluoro Group: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly stable and generally resistant to degradation. However, it is worth noting that under certain anaerobic and microbial conditions, reductive defluorination of related fluoroacetic acids has been observed, though this is unlikely under standard pharmaceutical storage conditions.[6][7]

  • Isopropoxy and Phenyl Groups: The benzylic position and the tertiary carbon on the isopropyl group could be susceptible to oxidation.

Based on this analysis, the most probable degradation pathways to investigate under forced conditions are hydrolysis of the ether linkage and oxidation.

A Framework for Comprehensive Stability Assessment

A robust stability program is executed in a logical sequence. It begins with developing the necessary analytical tools, proceeds to accelerated stress testing to understand the degradation profile, and culminates in long-term studies that simulate real-world storage.[8]

Caption: Overall workflow for assessing the stability of a new chemical entity.

Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating power of the analytical method.[9] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels.

Stock Solution Preparation: Prepare a 1 mg/mL solution of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid in a 50:50 mixture of acetonitrile and water.

Hydrolytic Degradation

This study assesses stability across a range of pH values.[5]

  • Acidic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Rationale: This condition challenges the acid-labile ether linkage.[9] If no degradation is observed, the acid concentration or temperature can be increased (e.g., 1 M HCl at 80°C).

  • Basic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Rationale: Basic conditions test for the hydrolysis of any potential ester impurities and other base-labile functionalities.[5]

  • Neutral Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of water.

    • Incubate at 60°C for 24 hours.

    • Analyze aliquots at designated time points.

    • Rationale: Serves as a control for purely thermal degradation in an aqueous environment.

Oxidative Degradation
  • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Analyze aliquots at designated time points.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate exposure to atmospheric oxygen or trace oxidative impurities.[10] This condition probes the susceptibility of the aromatic ring and alkyl groups to oxidation.

Photolytic Degradation
  • Expose a solid sample and a solution (1 mg/mL in acetonitrile/water) of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be stored in the dark under the same temperature conditions.

  • Analyze both the light-exposed and dark control samples.

  • Rationale: This study is crucial for determining if the drug substance requires protection from light during storage and handling.

Thermal Degradation
  • Expose a solid sample of the compound to dry heat at 80°C for 48 hours.

  • If significant degradation is observed, repeat the study at a lower temperature (e.g., 60°C).

  • Analyze the sample for degradation.

  • Rationale: This assesses the intrinsic stability of the molecule in the solid state, which is critical for handling and storage of the pure API.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]

Caption: Logical workflow for developing a stability-indicating HPLC method.

Proposed HPLC-UV/MS Method
  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV/Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 275 nm) for quantification.

    • Mass Spectrometry (MS) detector (e.g., ESI-QTOF) for identification of degradation products.

  • Rationale: A C18 column provides good retention for moderately polar compounds. A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry.[13]

Method Validation

The chosen method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The key validation step is specificity, which is proven by analyzing the forcefully degraded samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Long-Term and Accelerated Stability Studies

Once the SIM is validated, formal stability studies can commence on representative batches of the drug substance.[3] These studies evaluate the impact of temperature and humidity over time.

Study TypeStorage ConditionMinimum DurationClimatic Zones
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsI and II
30°C ± 2°C / 65% RH ± 5% RH12 MonthsIII and IVa
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months-
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsAll
Table 1: ICH Q1A(R2) Conditions for Stability Testing of Drug Substances.[2]

Protocol:

  • Package the drug substance in the proposed container closure system.

  • Place samples in validated stability chambers under the conditions outlined in Table 1.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples using the validated stability-indicating method for appearance, assay, and degradation products.

Data Interpretation and Conclusion

The stability data is compiled and analyzed to identify any trends in degradation or changes in physical properties. If significant change occurs during accelerated studies, intermediate studies should be conducted. A statistical analysis of the long-term data can be used to propose a retest period or shelf life for the drug substance. The ultimate goal is to provide a complete data package that demonstrates a comprehensive understanding of the molecule's stability profile, ensuring that quality, efficacy, and safety are maintained throughout its lifecycle.[8][14]

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024). Contract Pharma.
  • Pharmaceutical Stability Studies for Drug Integrity. (n.d.). Sai Life Sciences.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Evidence for the Formation of Difluoroacetic Acid in Chlorofluorocarbon-Contaminated Ground W
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery and Development.
  • Core components of analytical method validation for small molecules-an overview. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Techniques In Stability Testing. (2025).
  • Sources, degradation pathways and abundance of trifluoroacetic acid in the environment and its association with ozone depleting substances. (2026). American Chemical Society.
  • Evidence for the Formation of Difluoroacetic Acid in Chlorofluorocarbon-Contaminated Ground W
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Scientific Context of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Significance of Fluorinated Arylacetic Acids The strategic incorporation of flu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Significance of Fluorinated Arylacetic Acids

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, α,α-difluoroarylacetic acids, such as 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, represent a class of building blocks with significant potential for the development of novel therapeutic agents and agrochemicals. The presence of the gem-difluoro group alpha to the carboxylic acid and an aromatic ring creates a chemically robust and sterically defined moiety that is of increasing interest to researchers.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for its safe handling and application in experimental design.

PropertyValueSource
Chemical Name 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acidInternal Data
Synonyms 2,2-difluoro-2-(2-isopropoxyphenyl)acetic acid
CAS Number 1514825-08-1
Molecular Formula C₁₁H₁₂F₂O₃
Physical Form SolidInternal Data
Storage Temperature Store at room temperature.Internal Data

Hazard Identification and Classification

Based on available supplier information, 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if swallowed.

GHS Classification:

  • Pictogram: alt text

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A Note on Extrapolated Data: For a more comprehensive understanding of the potential hazards, data from structurally similar compounds, such as 2,2-Difluoroacetic acid and other fluorinated phenylacetic acids, has been considered. These related compounds often exhibit more severe hazard classifications, including "Danger" signal words and classifications for severe skin corrosion and eye damage. Therefore, a conservative approach to handling, assuming a higher level of hazard, is strongly recommended.

Comprehensive Safety and Handling Protocols

Given the hazard profile, stringent adherence to safety protocols is mandatory when handling 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid. The following protocols are based on best practices for handling corrosive and irritant organic acids.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

PPE_Workflow cluster_CoreProtection Core Protection cluster_HandProtection Hand Protection cluster_FaceProtection Eye and Face Protection cluster_RespiratoryProtection Respiratory Protection Lab Coat Lab Coat Closed-toe Shoes Closed-toe Shoes Lab Coat->Closed-toe Shoes Nitrile Gloves (double-gloved) Nitrile Gloves (double-gloved) Lab Coat->Nitrile Gloves (double-gloved) Safety Goggles Safety Goggles Nitrile Gloves (double-gloved)->Safety Goggles Face Shield (if splash risk) Face Shield (if splash risk) Safety Goggles->Face Shield (if splash risk) Fume Hood Fume Hood Safety Goggles->Fume Hood Researcher Researcher Researcher->Lab Coat

Caption: Recommended Personal Protective Equipment workflow.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of contact, an acid-resistant apron is recommended.

  • Hand Protection: Wear nitrile gloves (double-gloving is advisable). Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contaminated.

  • Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Safe Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible.

  • Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring the solid material. When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures and Accidental Release
  • Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Thermal decomposition may produce hazardous gases, including hydrogen fluoride.

  • Accidental Release: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Scientific Context and Applications for Drug Discovery

The interest in 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid and related compounds in a research and development setting stems from the advantageous properties conferred by the α,α-difluoroacetic acid moiety.

Rationale for Fluorination in Drug Design

The introduction of fluorine atoms can significantly enhance the therapeutic potential of a lead compound.

Fluorine_Advantages cluster_Properties Enhanced Physicochemical & Biological Properties Lead Compound Lead Compound Fluorination Fluorination Lead Compound->Fluorination Strategic Incorporation Fluorinated Analog Fluorinated Analog Improved Properties Improved Properties Fluorinated Analog->Improved Properties Leads to Metabolic Stability Metabolic Stability Lipophilicity Lipophilicity Binding Affinity Binding Affinity pKa Modulation pKa Modulation Fluorination->Fluorinated Analog

Caption: The impact of fluorination on drug candidate properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

  • pKa Modulation: The electron-withdrawing nature of the difluoromethyl group increases the acidity of the carboxylic acid, which can influence the ionization state of the molecule at physiological pH and affect its interactions with biological targets.

Potential Therapeutic and Agrochemical Applications

While specific biological data for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is not widely published, the broader class of phenoxyacetic acid derivatives has shown a wide range of biological activities.[1] Fluorinated analogs are being investigated for:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties.

  • Antimicrobial Agents: Fluorinated compounds have demonstrated efficacy against various bacterial and fungal strains.[1]

  • Enzyme Inhibitors: The fluoroacetic acid moiety can serve as a bioisostere for a carboxylic acid or as a reactive group within the active site of enzymes.

  • Herbicides and Pesticides: The phenoxyacetic acid scaffold is a well-established feature in many commercial herbicides.

General Synthetic Considerations

The synthesis of α,α-difluoroarylacetic acids can be approached through several established methods in organic chemistry. While a specific, validated protocol for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is not detailed in publicly available literature, general strategies often involve:

  • Fluorination of a Precursor: A common route involves the fluorination of an α-keto ester or a related precursor using an electrophilic fluorinating agent.

  • Hydrolysis of a Trichloromethyl Precursor: The hydrolysis of a 2,2,2-trichloro-1-phenylethane derivative can yield the corresponding phenylacetic acid.

  • From Dithiane Precursors: The reaction of 2-alkyl-2-ethoxycarbonyl-1,3-dithianes with reagents like BrF₃ can produce α,α-difluoro esters, which can then be hydrolyzed to the corresponding carboxylic acids.

The choice of synthetic route would depend on the availability of starting materials, scalability, and the tolerance of other functional groups on the molecule.

Disposal Considerations

All waste containing 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with local, state, and federal regulations. This typically involves collection in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials: Any materials used for cleaning spills or contaminated PPE should also be disposed of as hazardous waste.

Conclusion

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a valuable research chemical with significant potential in the fields of drug discovery and agrochemical development. Its hazard profile necessitates careful and informed handling, with strict adherence to the safety protocols outlined in this guide. By understanding both the risks and the scientific rationale for its use, researchers can safely and effectively leverage the unique properties of this and similar fluorinated compounds to advance their scientific objectives. It is imperative that all users consult their institution's specific safety guidelines and conduct a thorough risk assessment before commencing any experimental work with this compound.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research (JETIR), .

Sources

Protocols & Analytical Methods

Method

Topic: Catalytic Fluorination Methods to Synthesize 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

An Application Note and Protocol for Researchers Abstract The introduction of geminal difluoro groups at the benzylic position of aryl acetic acids can profoundly enhance the pharmacological properties of bioactive molec...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The introduction of geminal difluoro groups at the benzylic position of aryl acetic acids can profoundly enhance the pharmacological properties of bioactive molecules, including metabolic stability and binding affinity. This document provides a detailed guide for the synthesis of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, a valuable building block in drug discovery. We present an in-depth protocol based on a synergistic, tricomponent catalytic system for the direct α,α-difluorination of an acid chloride precursor. This method offers a practical and efficient route using commercially available reagents under mild conditions. The rationale behind the chosen strategy, a step-by-step experimental procedure, and key mechanistic insights are discussed to provide researchers with a robust and reproducible methodology.

Introduction: The Significance of Gem-Difluoroaryl Acetic Acids

In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and biological properties. The gem-difluoroalkane motif (CF₂) at a benzylic position, particularly alpha to a carboxylic acid, is of high interest. This group can act as a bioisostere for a carbonyl or hydroxyl group, serve as a weak hydrogen bond donor, and block metabolic oxidation at the benzylic site, often leading to an improved pharmacokinetic profile.[1] The target molecule, 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, represents a scaffold with significant potential for developing novel therapeutics. However, the selective synthesis of such α,α-difluorinated carbonyl compounds remains a challenge, as traditional methods often require harsh conditions or stoichiometric and hazardous reagents.[2] Modern catalytic approaches offer milder and more efficient alternatives, which are essential for applications in complex molecule synthesis.

Retrosynthetic Analysis and Strategy Selection

The synthesis of the target compound can be approached from several angles. A logical retrosynthetic analysis points to a key C-F bond-forming step on a two-carbon side chain attached to the 2-(propan-2-yloxy)phenyl core.

G Target 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid AcidChloride 2-[2-(propan-2-yloxy)phenyl]acetyl chloride Target->AcidChloride Catalytic α,α-Difluorination ArylAceticAcid 2-[2-(propan-2-yloxy)phenyl]acetic acid AcidChloride->ArylAceticAcid Chlorination (e.g., (COCl)₂) ArylHalide 1-Halo-2-(propan-2-yloxy)benzene ArylAceticAcid->ArylHalide Side-chain installation

Caption: Retrosynthetic pathway for the target molecule.

Several catalytic strategies exist for the α,α-difluorination of carbonyl compounds. These include photoredox-catalyzed difluoromethylation of silyl enol ethers derived from ketones and subsequent oxidation[3][4], or the fluorination of β-keto esters followed by a cleavage step[5]. However, a more direct and atom-economical approach involves the direct difluorination of a precursor already possessing the carboxylic acid functionality (or a direct precursor like an acid chloride).

This guide focuses on a powerful method reported by Lectka and colleagues, which employs a unique "tricomponent" catalytic system for the selective α,α-difluorination of acid chlorides.[2] This strategy was chosen for its:

  • Directness: It converts a readily available acid chloride directly to the difluorinated product in one step.

  • Catalytic Nature: It avoids the use of stoichiometric and often harsh fluorinating reagents.

  • Mild Conditions: The reaction proceeds efficiently without the need for extreme temperatures or pressures.

  • High Selectivity: The synergistic action of the catalysts minimizes the formation of monofluorinated byproducts.[2]

Featured Protocol: Tricomponent Catalytic α,α-Difluorination

This protocol is adapted from the synergistic catalytic system developed for the α,α-difluorination of acid chlorides.[2] It involves the synthesis of the requisite acid chloride from the corresponding carboxylic acid, followed by the key catalytic fluorination step.

Principle and Proposed Mechanism

The reaction's success hinges on the cooperative action of three distinct catalysts:

  • Sn(OTf)₂ (Tin(II) triflate): A Lewis acid that activates the acid chloride, facilitating the formation of a tin enolate.

  • Pyridine: Acts as a nucleophilic catalyst and likely plays a role in the enolization process.

  • KBARF (Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate): An anionic phase-transfer catalyst that enhances the solubility and reactivity of the fluoride source.

These three catalysts work in concert to efficiently difluorinate a variety of acid chlorides using Selectfluor as the fluorine source.

G intermediate_node intermediate_node catalyst_node catalyst_node reagent_node reagent_node AcidChloride Ar-CH₂COCl SnEnolate Tin Enolate Intermediate AcidChloride->SnEnolate + Sn(OTf)₂ + Pyridine MonoFluoro Ar-CHFCOCl SnEnolate->MonoFluoro Electrophilic Fluorination DiFluoro Ar-CF₂COCl MonoFluoro->DiFluoro Repeat Fluorination Cycle SnOTf2 Sn(OTf)₂ DiFluoro->SnOTf2 Product Release & Catalyst Regeneration Pyridine Pyridine DiFluoro->Pyridine Product Release & Catalyst Regeneration Selectfluor Selectfluor (F⁺ source) Selectfluor->SnEnolate Selectfluor2 Selectfluor Selectfluor2->MonoFluoro

Caption: Simplified catalytic cycle for difluorination.

Precursor Synthesis

Protocol 3.2.1: Synthesis of 2-[2-(propan-2-yloxy)phenyl]acetic acid

This precursor can be synthesized via standard methods, for example, through the Willgerodt-Kindler reaction from 2'-isopropoxyacetophenone or via cross-coupling reactions. For the purpose of this guide, we will assume the starting material is commercially available or has been previously synthesized.

Protocol 3.2.2: Synthesis of 2-[2-(propan-2-yloxy)phenyl]acetyl chloride

WARNING: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride and the byproduct HCl are corrosive and toxic.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-[2-(propan-2-yloxy)phenyl]acetic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid (approx. 0.2 M concentration).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are carefully removed under reduced pressure (in vacuo) to yield the crude acid chloride as an oil.

  • This crude product is typically used immediately in the next step without further purification.

Detailed Experimental Protocol: Catalytic α,α-Difluorination

Materials & Reagents:

  • 2-[2-(propan-2-yloxy)phenyl]acetyl chloride (1.0 eq)

  • Selectfluor (2.2 eq)

  • Tin(II) triflate (Sn(OTf)₂) (0.1 eq)

  • Pyridine (1.0 eq)

  • KBARF (0.1 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Sn(OTf)₂ (0.1 eq), KBARF (0.1 eq), and Selectfluor (2.2 eq).

  • Add anhydrous acetonitrile via syringe to the flask.

  • Stir the resulting suspension at room temperature.

  • In a separate vial, dissolve the freshly prepared 2-[2-(propan-2-yloxy)phenyl]acetyl chloride (1.0 eq) in a small amount of anhydrous acetonitrile. Add pyridine (1.0 eq) to this solution.

  • Using a syringe pump over a period of 4-6 hours, slowly add the acid chloride/pyridine solution to the stirred suspension of catalysts and Selectfluor. A slow addition is crucial to suppress the formation of byproducts.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it with water, extracting with ether, and analyzing by GC-MS.

Workup, Purification, and Final Hydrolysis
  • Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetyl chloride.

  • Hydrolysis: Dissolve the crude product in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Stir at room temperature for 2-4 hours until the hydrolysis of the acid chloride to the carboxylic acid is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The final product, 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Substrate Acid ChlorideRequired for activation by the Lewis acid catalyst.
Fluorine Source SelectfluorElectrophilic, commercially available, and bench-stable fluorine source.
Catalyst 1 Sn(OTf)₂ (10 mol%)Lewis acid to promote enolate formation.
Catalyst 2 Pyridine (1.0 eq)Nucleophilic catalyst and base.
Catalyst 3 KBARF (10 mol%)Phase-transfer catalyst to improve reagent solubility.
Solvent Anhydrous MeCNPolar aprotic solvent suitable for the reagents.
Temperature Room TemperatureMild conditions are sufficient for the catalytic cycle.
Addition Time 4-6 hours (Syringe Pump)Minimizes dimerization and other side reactions of the acid chloride.

Alternative Catalytic Approaches

While the tricomponent system is highly effective, other catalytic methods could be adapted to synthesize the target molecule, albeit through a more extended sequence. One prominent strategy is the photoredox-catalyzed difluoromethylation of silyl enol ethers .[3][4][6]

This alternative workflow would involve:

  • Synthesis of 1-(2-(propan-2-yloxy)phenyl)ethan-1-one.

  • Conversion of the ketone to its corresponding silyl enol ether.

  • A photoredox-catalyzed radical addition of a difluoromethyl source (e.g., from (bromodifluoromethyl)trimethylsilane) to the silyl enol ether.[3]

  • Oxidation of the resulting α,α-difluoromethyl ketone to the desired carboxylic acid (e.g., via a haloform reaction or Baeyer-Villiger oxidation), which may present its own synthetic challenges.

This route, while feasible, is less direct than the featured protocol.

Safety Considerations

  • Reagents: Oxalyl chloride is highly toxic and corrosive. Selectfluor is a strong oxidizing agent. Pyridine is flammable and toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction mixture should be done slowly and carefully, as gas may be evolved.

Conclusion

The synthesis of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid can be achieved efficiently through a modern catalytic approach. The featured tricomponent catalytic system for the α,α-difluorination of acid chlorides provides a direct, mild, and selective method for constructing the valuable gem-difluoroaryl acetic acid motif. By understanding the principles behind the catalytic cycle and adhering to the detailed protocol, researchers can reliably access this and similar compounds for applications in drug discovery and development.

References

  • Title: Tricomponent Catalytic α,α-Difluorination of Acid Chlorides Source: Organic Letters URL: [Link]

  • Title: Photoredox-catalyzed silyldifluoromethylation of silyl enol ethers Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Electrochemical Nickel-Catalyzed Selective Defluorination for the Synthesis of α-Fluoroarylacetic Acid Derivatives Source: Organic Letters URL: [Link]

  • Title: Visible-Light-Promoted Synthesis of α-CF2H-Substituted Ketones by Radical Difluoromethylation of Enol Acetates Source: Organic Letters URL: [Link]

  • Title: Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes Source: Organic Letters URL: [Link]

  • Title: Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review Source: Molecules (via PMC) URL: [Link]

Sources

Application

Application Note: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid in Decarboxylative Cross-Coupling Reactions

Strategic Relevance in Medicinal Chemistry The incorporation of difluoromethylene (-CF2-) groups into organic frameworks is a highly sought-after strategy in drug discovery. The -CF2- moiety acts as a lipophilic bioisost...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Medicinal Chemistry

The incorporation of difluoromethylene (-CF2-) groups into organic frameworks is a highly sought-after strategy in drug discovery. The -CF2- moiety acts as a lipophilic bioisostere for oxygen and carbonyl groups, significantly enhancing metabolic stability and membrane permeability. 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS: 1514825-08-1)[1] has emerged as a highly valuable building block for introducing the 2-isopropoxy-α,α-difluorobenzyl group into complex molecules.

Unlike traditional cross-coupling reagents that require pre-functionalization (e.g., boronic acids or organozinc reagents), α,α-difluoroarylacetic acids are stable, easily handled solids that undergo efficient decarboxylative cross-coupling[2]. The ortho-isopropoxy substituent in this specific intermediate plays a dual role:

  • Electronic Activation: As an electron-donating group (EDG), the isopropoxy moiety stabilizes the transient difluoromethyl radical generated during decarboxylation, enhancing its nucleophilicity[3].

  • Steric Shielding: The bulky isopropyl group provides steric hindrance at the ortho position, which can suppress unwanted radical dimerization (homocoupling) and direct the radical toward the desired cross-coupling partner.

Mechanistic Causality: Decarboxylative Radical Cross-Coupling

The cross-coupling of 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid typically proceeds via a Single Electron Transfer (SET) mechanism[4]. This process is most commonly catalyzed by transition metals such as Ag(I) or Cu(I) in the presence of a persulfate oxidant (e.g., K2S2O8 or (NH4)2S2O8)[5].

Causality of Reagent Selection:

  • Oxidant ((NH4)2S2O8 / K2S2O8): The persulfate anion undergoes thermal or metal-promoted cleavage to generate sulfate radical anions (SO4•−). This is strictly required; reactions without persulfate fail to initiate[5].

  • Catalyst (AgNO3): Silver(I) acts as an electron shuttle, oxidizing the carboxylate to a carboxyl radical[2].

  • Decarboxylation: The carboxyl radical rapidly extrudes CO2 gas (a strong thermodynamic driving force), yielding the electron-rich 2-isopropoxy-α,α-difluorobenzyl radical[3].

  • Trapping: This radical is then trapped by an electrophilic partner, such as an ethynylbenziodoxolone (EBX) reagent for alkynylation[2], or an unactivated alkene for cascade cyclization[3].

Mechanism A 2,2-Difluoro-2-arylacetic Acid (Substrate) B Ag(I) Catalyst + S2O8(2-) (Single Electron Transfer) A->B C Carboxyl Radical Intermediate [Ar-CF2-COO•] B->C D - CO2 (Decarboxylation) C->D E Difluoroarylmethyl Radical [Ar-CF2•] D->E F Radical Trapping (e.g., EBX Reagent / Alkene) E->F G Cross-Coupled Product (Ar-CF2-R) F->G

Mechanistic pathway of Ag-catalyzed decarboxylative radical cross-coupling.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring that researchers can monitor reaction progress through visual and analytical cues.

Protocol A: Silver-Catalyzed Decarboxylative Alkynylation

This protocol couples the intermediate with an Ethynylbenziodoxolone (EBX) reagent to form a difluoropropargyl derivative[2].

Reagents:

  • 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (0.15 mmol, 1.2 equiv)

  • EBX reagent (0.125 mmol, 1.0 equiv)

  • AgNO3 (0.03 mmol, 0.25 equiv)[2]

  • K2S2O8 (0.25 mmol, 2.0 equiv)[2]

  • Acetone/H2O (1:1 v/v, 2.0 mL)[2]

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the EBX reagent, AgNO3, and K2S2O8.

  • Substrate Addition: Add 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid. Rationale: Adding the acid last prevents premature decarboxylation before the system is sealed.

  • Solvent Introduction: Add the Acetone/H2O (1:1) mixture. Seal the tube and purge with Argon for 3 minutes.

  • Reaction: Submerge the tube in a pre-heated oil bath at 50 °C. Stir vigorously for 24 hours[2]. Validation Check: Mild gas evolution (CO2) should be observable within the first 30 minutes. The solution will typically transition from clear to a pale yellow/brown suspension as silver salts precipitate.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 × 5 mL) to remove unreacted starting acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Radical Cascade Cyclization with 2-Allyloxybenzaldehydes

This protocol generates 3-aryldifluoromethyl-containing chroman-4-one derivatives[3].

Reagents:

  • 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (0.30 mmol, 1.5 equiv)[3]

  • 2-Allyloxybenzaldehyde derivative (0.20 mmol, 1.0 equiv)[3]

  • AgNO3 (0.04 mmol, 20 mol%)[3]

  • K2S2O8 (0.40 mmol, 2.0 equiv)[3]

  • CH3CN/H2O (1:3 v/v, 2.0 mL)[3]

Step-by-Step Methodology:

  • Assembly: Combine all solid reagents in a 10-mL round-bottom flask under a nitrogen atmosphere[3].

  • Solvation & Heating: Inject the CH3CN/H2O solvent mixture. Heat the solution to 80 °C and stir for 4 hours[3]. Rationale: The higher temperature (80 °C vs 50 °C) is required to overcome the activation energy barrier for the addition of the radical to the unactivated double bond.

  • Monitoring: Check reaction progress via TLC (UV active). The disappearance of the 2-allyloxybenzaldehyde spot confirms completion.

  • Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (4 × 5 mL)[3].

  • Purification: Dry the combined organic phases, concentrate, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope Analysis

The reactivity of α,α-difluoroarylacetic acids is heavily influenced by their ring substituents. The ortho-isopropoxy group generally provides favorable yields due to radical stabilization, though steric bulk may slightly extend reaction times compared to para-substituted analogs[6].

Coupling PartnerReaction TypeCatalyst / OxidantTemp / TimeExpected Yield RangeKey Observation
EBX Reagents AlkynylationAgNO3 / K2S2O850 °C / 24 h65% - 85%High functional group tolerance; mild conditions[2].
2-Allyloxybenzaldehydes Cascade CyclizationAgNO3 / K2S2O880 °C / 4 h50% - 75%EDGs on the aryl ring significantly improve yields[3].
2-Arylbenzoimidazoles Decarboxylative CouplingNone / (NH4)2S2O880 °C / 12 h45% - 70%Transition-metal-free conditions are viable but slower[5].
1,2,4-Triazine-diones Radical CouplingCuI / Persulfate60 °C / 6 h60% - 80%Copper catalysis offers an alternative to silver[4].

Troubleshooting & Optimization

When utilizing 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, the primary failure modes involve incomplete decarboxylation or off-target radical quenching.

  • Radical Homocoupling: If the concentration of the difluoromethyl radical is too high relative to the coupling partner, the radicals will dimerize to form a tetrafluoroethane byproduct (Ar-CF2-CF2-Ar)[3]. To mitigate this, lower the reaction temperature or slowly add the acid via a syringe pump.

  • Incomplete Consumption: If the starting material is recovered, the oxidative SET cycle is failing. Ensure the persulfate oxidant is fresh (it degrades upon exposure to moisture) and verify the inert atmosphere, as oxygen can prematurely quench the radical intermediates.

Troubleshooting Start Issue: Low Product Yield Check1 Is starting acid consumed? Start->Check1 NoCons Incomplete Decarboxylation Check1->NoCons No YesCons Acid consumed, no product Check1->YesCons Yes Sol1 Increase Ag(I) loading or switch to (NH4)2S2O8 NoCons->Sol1 Sol2 Check for radical dimerization (Ar-CF2-CF2-Ar formation) YesCons->Sol2 Sol3 Increase coupling partner equivalents or lower temperature Sol2->Sol3

Troubleshooting logic for low yields in decarboxylative cross-coupling.

References

  • Li, Z., et al. "Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents". Organic Letters, ACS Publications. Available at: [Link]

  • Huo, Y., et al. "Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione". Research Square. Available at: [Link]

  • Yu, X., et al. "Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions". ACS Omega. Available at: [Link]

  • Wang, J., et al. "Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives". Molecules (PMC). Available at: [Link]

Sources

Method

Preparation of amide derivatives from 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

An Application Guide to the Synthesis of Amide Derivatives from 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid Introduction: The Strategic Value of Fluorinated Amides in Modern Drug Discovery The incorporation of f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Amide Derivatives from 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

Introduction: The Strategic Value of Fluorinated Amides in Modern Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the amide bond is one of the most prevalent functional groups in pharmaceuticals, critical for establishing structural frameworks and key binding interactions.[2][3] The synthesis of amide derivatives from α,α-difluorinated carboxylic acids, such as 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, represents a confluence of these two vital motifs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of amide derivatives from this specific, and often challenging, fluorinated carboxylic acid. The presence of two fluorine atoms on the α-carbon, combined with the steric hindrance from the ortho-isopropoxy phenyl group, necessitates robust and carefully selected coupling methodologies. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling rational protocol selection and troubleshooting.

Understanding the Starting Material: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

Before attempting amide synthesis, it is crucial to understand the properties of the starting carboxylic acid (CAS No. 1514825-08-1).[4]

  • Electronic Effects: The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic proton, which can influence the initial deprotonation step in many coupling reactions.

  • Steric Hindrance: The gem-difluoro group and the adjacent bulky ortho-isopropoxy phenyl ring create significant steric congestion around the carboxyl group. This steric shield can impede the approach of the amine nucleophile and even the coupling reagents themselves, often leading to sluggish or incomplete reactions with standard methods.[5][6]

  • Stability: The compound is generally stable, but like many α,α-difluoro carbonyl compounds, it may be susceptible to decarboxylation under harsh conditions, although this is less common for the acid than for its activated esters.[1]

Given these challenges, the choice of coupling reagent is paramount. Reagents must be highly reactive to overcome the steric barrier without requiring conditions so harsh that they lead to side reactions.

Core Experimental Workflow

The overall process for the synthesis of amide derivatives follows a well-defined, multi-step workflow. The successful execution of each step is critical for achieving high yield and purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagent_prep Reagent & Solvent Preparation (Anhydrous Conditions) dissolution Dissolve Carboxylic Acid, Amine & Additives reagent_prep->dissolution 1 activation Acid Activation (Add Coupling Reagent & Base at 0°C) dissolution->activation 2 coupling Amine Coupling (Warm to RT, Stir 1-18h) activation->coupling 3 monitoring Monitor Progress (TLC / LC-MS) coupling->monitoring 4 workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup 5 purify Purification (Flash Chromatography) workup->purify 6 characterize Characterization (NMR, MS, HPLC) purify->characterize 7

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling with HATU

For sterically hindered substrates, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the first choice due to their high efficiency and the formation of highly reactive activated esters.[6][7]

Mechanism Rationale: The reaction proceeds through the formation of a highly reactive OAt-active ester.[7] The carboxylic acid, deprotonated by a non-nucleophilic base like DIPEA, attacks HATU. This intermediate is then attacked by the amine to form the desired amide. The azabenzotriazole component (HOAt) is a superior leaving group compared to HOBt and is known to accelerate coupling rates and reduce racemization.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Addition of Reagents: Add the desired amine (1.1-1.2 equiv) and HATU (1.2 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: Classic & Cost-Effective Coupling with EDC/HOBt

The carbodiimide-based approach using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically with HOBt (N-hydroxybenzotriazole) as an additive, is a widely used and economical method.[7][8] While potentially less reactive than HATU, it is effective for a broad range of substrates.

Mechanism Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing yield. The addition of HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions.[7][9] The amine then reacts with this activated HOBt-ester to form the amide.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a round-bottom flask, add the 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2-1.5 equiv) portion-wise to the reaction mixture.

  • Base Addition: If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (TEA) (2.5 equiv) dropwise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress via TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase with 1M HCl (if a base was used), saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and is largely removed during these washes.[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material using flash column chromatography.

Characterization of Amide Products

Proper characterization is essential to confirm the structure and purity of the synthesized amide derivatives.

Analytical Technique Expected Observations for a Representative Product
¹H NMR Signals corresponding to the isopropoxy group (septet and doublet), aromatic protons, and protons from the specific amine used. The amide N-H proton will appear as a broad singlet or a triplet depending on coupling, typically downfield.
¹³C NMR A characteristic signal for the CF₂ carbon (often a triplet due to C-F coupling). Signals for the amide carbonyl (C=O), aromatic carbons, isopropoxy carbons, and carbons from the amine moiety will be present.
¹⁹F NMR A singlet peak corresponding to the two equivalent fluorine atoms of the CF₂ group.
High-Resolution Mass Spectrometry (HRMS) The observed m/z value for the [M+H]⁺ or [M+Na]⁺ ion should match the calculated exact mass to within 5 ppm, confirming the elemental composition.

Troubleshooting Common Synthesis Issues

Even with robust protocols, challenges can arise, particularly with unreactive amines or unforeseen side reactions. A systematic approach to troubleshooting is key.

G cluster_conditions cluster_reagents start Low or No Product Yield Observed check_sm Verify Purity & Integrity of Starting Materials (Acid, Amine) start->check_sm optimize_cond Optimize Reaction Conditions start->optimize_cond change_reagent Change Coupling Strategy start->change_reagent temp Increase Temperature (e.g., to 40-60°C or use microwave) optimize_cond->temp solvent Change Solvent (e.g., DMF to NMP) optimize_cond->solvent time Extend Reaction Time (e.g., to 24-48h) optimize_cond->time phosphonium Use Phosphonium Salts (PyBOP, PyAOP for very tough cases) change_reagent->phosphonium acyl_fluoride Convert to Acyl Fluoride (Use DAST or XtalFluor-E) change_reagent->acyl_fluoride

Caption: Decision tree for troubleshooting poor amide coupling outcomes.

Key Troubleshooting Insights:

  • Unreactive Amines: Electron-deficient aromatic amines or sterically hindered secondary amines are particularly challenging.[2][5] For these substrates, HATU is generally superior to EDC. If HATU fails, increasing the reaction temperature may provide the necessary activation energy.[6]

  • Formation of Acyl Fluoride: In extremely difficult cases, converting the carboxylic acid to a more reactive acyl fluoride can be an effective strategy.[5][10] Reagents like Deoxofluor or XtalFluor-E can achieve this transformation, and the resulting acyl fluoride is highly reactive towards even weak amine nucleophiles.[11]

  • Side Products: If side products are observed, particularly the N-acylurea with EDC, ensure that HOBt is being used and that the amine is added promptly after the activation step. Using HATU often results in a cleaner reaction profile.

Conclusion

The synthesis of amide derivatives from 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a challenging yet achievable goal that provides access to valuable compounds for pharmaceutical research. Success hinges on acknowledging the steric and electronic nature of the starting material and selecting a sufficiently powerful coupling reagent. The HATU and EDC/HOBt protocols outlined here provide robust starting points for a wide variety of amine substrates. By understanding the mechanisms and employing a systematic approach to optimization and troubleshooting, researchers can confidently and efficiently generate these important molecular targets.

References

  • Poreddy, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • Li, Y., et al. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters - ACS Publications. Retrieved from [Link]

  • Poreddy, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Rosa, G., et al. (2020, February 12). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]

Sources

Application

Application Note: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid in the Rational Design of Next-Generation Agrochemicals

Executive Summary The incorporation of fluorine into agrochemical active ingredients has become a cornerstone of modern crop protection discovery. Currently, approximately 30–40% of all commercialized agrochemicals conta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into agrochemical active ingredients has become a cornerstone of modern crop protection discovery. Currently, approximately 30–40% of all commercialized agrochemicals contain at least one fluorine atom[1][2]. Among the diverse array of fluorinated building blocks, 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS: 1514825-08-1) represents a highly specialized and strategic intermediate.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this specific acid core to synthesize and evaluate novel amide-based agrochemicals, particularly targeting Succinate Dehydrogenase Inhibitors (SDHIs)[3].

Mechanistic Rationale & Structural Design (E-E-A-T)

The structural architecture of 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is meticulously designed to optimize both the pharmacodynamics and pharmacokinetics of the resulting active ingredients:

  • The α,α -Difluoro Effect: The difluoromethylene (–CF 2​ –) group acts as a robust lipophilic bioisostere[2]. By replacing the α -protons of the acetic acid moiety, it eliminates a primary site of metabolic oxidation, drastically increasing the environmental persistence and metabolic half-life of the compound. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amide proton (once synthesized), significantly enhancing its hydrogen-bond donating capacity to target enzyme residues.

  • The ortho-Isopropoxy Shield: The bulky 2-(propan-2-yloxy) substituent provides a critical steric shield. In the context of SDHIs, this moiety is designed to occupy the hydrophobic pocket of the ubiquinone-binding site within the fungal mitochondrial Complex II, anchoring the molecule and preventing competitive displacement by endogenous substrates[4].

Workflow A Building Block 2,2-Difluoro Acid B Activation Acyl Chloride A->B C Amidation Target Amine B->C D Lead Compound Fluorinated Amide C->D E Validation SDH Assay D->E

Caption: Workflow for the synthesis and biological validation of fluorinated amide agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of the Active Fluorinated Amide

Causality & Design Choice: Standard peptide coupling reagents (e.g., EDC, HATU) often fail or produce low yields when applied to α,α -difluoro acids. The extreme electron-withdrawing effect of the –CF 2​ – group reduces the nucleophilicity of the carboxylate and destabilizes the active ester intermediate. Therefore, a classical, more aggressive activation to the acyl chloride using thionyl chloride (SOCl 2​ ) is required.

Step-by-Step Methodology:

  • Activation: Suspend 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Rationale: DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent, which acts as a highly reactive catalytic intermediate for acyl chloride formation.

  • Chlorination: Dropwise add thionyl chloride (2.0 eq, 10.0 mmol) at 0 °C. Warm to room temperature and reflux for 3 hours.

  • Concentration: Remove excess SOCl 2​ and DCM in vacuo. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of HCl and SOCl 2​ traces. The resulting crude acyl chloride is used immediately without further purification.

  • Amidation: Dissolve the chosen target amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM (15 mL) at 0 °C. Dropwise add the crude acyl chloride dissolved in DCM (5 mL). Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Self-Validation (QC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). Upon completion (typically 2 hours), quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography. Confirm product identity via 19 F NMR (expecting a characteristic singlet or AB quartet around -100 to -105 ppm) and LC-MS.

Protocol 2: In Vitro Target Screening (Fungal SDH Inhibition Assay)

Causality & Design Choice: To validate the synthesized amide as a true SDHI, we utilize a target-based biochemical assay rather than a phenotypic mycelial growth assay. 2,6-Dichlorophenolindophenol (DCPIP) is used as an artificial terminal electron acceptor. As the fungal SDH oxidizes succinate to fumarate, DCPIP is reduced, changing from blue to colorless, allowing precise spectrophotometric quantification of enzyme kinetics[5].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from a target fungal pathogen (e.g., Botrytis cinerea) using differential centrifugation in a sucrose-based homogenization buffer (pH 7.4).

  • Assay Master Mix: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM sodium azide (to block Complex IV), 10 mM sodium succinate, and 50 µM DCPIP.

  • Inhibitor Incubation: Add the synthesized fluorinated amide (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 nM to 10 µM) to the mitochondrial suspension (50 µg protein/mL). Incubate for 10 minutes at 25 °C.

  • Kinetic Readout: Initiate the reaction by adding the assay master mix. Monitor the decrease in absorbance at 600 nm ( Δ A 600​ ) over 5 minutes using a microplate reader.

  • Self-Validation (QC): Include a positive control (e.g., Boscalid or Fluxapyroxad) and a negative vehicle control (1% DMSO). Calculate the IC 50​ using non-linear regression analysis.

Pathway Succinate Succinate (Substrate) SDH Succinate Dehydrogenase (Mitochondrial Complex II) Succinate->SDH Fumarate Fumarate (Product) SDH->Fumarate Inhibitor Fluorinated Amide (SDHI Candidate) Inhibitor->SDH Competitive binding at ubiquinone site

Caption: Mechanism of action for SDHIs disrupting the fungal respiratory chain.

Data Presentation

The integration of the 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid core drastically alters both the physicochemical landscape and the biological efficacy of the resulting agrochemical. Below is a summarized comparison of a hypothetical fluorinated lead compound versus its non-fluorinated (des-fluoro) analog.

Table 1: Physicochemical Properties Comparison
Property / MetricNon-Fluorinated AnalogFluorinated Lead (CF 2​ Core)Impact on Agrochemical Profile
Molecular Weight 305.78 g/mol 341.76 g/mol Slight increase; remains within Lipinski's limits.
LogP (Lipophilicity) 3.124.05Enhanced cuticular penetration in plant tissues.
Amide N-H pKa 13.511.2Stronger H-bond donation to target enzyme residues.
Metabolic Half-Life ( t1/2​ ) 4.2 hours>24 hoursBlocked α -oxidation ensures longer field persistence.
Table 2: In Vitro SDH Inhibition & Antifungal Efficacy
CompoundSDH IC 50​ (B. cinerea)Mycelial Growth EC 50​ Selectivity Index (Fungal vs. Mammalian)
Vehicle Control N/AN/AN/A
Non-Fluorinated Analog 450 nM1.2 mg/L15x
Fluorinated Lead 12 nM 0.08 mg/L >250x
Commercial Standard 18 nM0.15 mg/L180x

Note: The introduction of the difluoro moiety not only increases the intrinsic enzyme inhibition (IC 50​ ) by over 30-fold but also vastly improves the selectivity index, a critical parameter for modern ecotoxicological safety[6][7].

References

  • Title: Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. Source: SciELO Argentina / BIOCELL URL: [Link]

  • Title: Ecotoxicological impact of succinate dehydrogenase inhibitor (SDHI) fungicides on non-targeted organisms: a review. Source: PubMed / Ecotoxicology URL: [Link]

  • Title: A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Source: APS Journals / Phytopathology URL: [Link]

  • Title: SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? Source: PubMed / Int J Mol Sci. URL: [Link]

  • Title: Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Source: ACS Publications / Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future. Source: MDPI / Toxics URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

Welcome to the Technical Support Center for Advanced Fluorinated Building Blocks. This portal is specifically designed for researchers and process chemists optimizing the synthesis of 2,2-Difluoro-2-[2-(propan-2-yloxy)ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorinated Building Blocks. This portal is specifically designed for researchers and process chemists optimizing the synthesis of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid .

The introduction of a gem-difluoromethylene (–CF₂–) group adjacent to a carboxylic acid and an ortho-substituted aryl ring presents unique synthetic challenges. Standard cross-coupling and saponification protocols frequently fail here due to thermal instability, steric hindrance, and rapid decarboxylation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating standard operating procedures (SOPs) to maximize your yield.

System Overview & Synthetic Workflow

The standard and most scalable route to this molecule involves a copper-mediated Ullmann-type cross-coupling between 1-iodo-2-isopropoxybenzene and ethyl bromodifluoroacetate, followed by a strictly controlled hydrolysis [1].

Workflow A 1-Iodo-2- isopropoxybenzene B Ethyl Bromodifluoroacetate + Cu(0) / DMSO A->B Reagents C Ethyl 2,2-difluoro-2- (2-isopropoxyphenyl)acetate B->C Cross-Coupling (50-60 °C) D LiOH, THF/MeOH/H2O (20 °C) C->D Isolation E 2,2-Difluoro-2-[2-(propan-2-yloxy) phenyl]acetic acid D->E Saponification & Acidification (0 °C)

Figure 1: Two-step synthetic workflow for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid.

Troubleshooting & FAQs

Q1: Why is my yield for the copper-mediated cross-coupling step so low (<30%), with mostly unreacted 1-iodo-2-isopropoxybenzene recovered? Causality: Copper powder rapidly forms a passivating oxide layer (CuO/Cu₂O) upon exposure to air. This layer prevents the oxidative addition of ethyl bromodifluoroacetate to the Cu(0) surface. Without the formation of the active [Cu-CF₂CO₂Et] intermediate, no cross-coupling can occur with the aryl iodide [2]. Solution: You must chemically activate the copper powder immediately prior to use. Washing the copper with dilute iodine (I₂) in acetone or using 1,2-dibromoethane strips the oxide layer, exposing the reactive Cu(0) surface.

Q2: During scale-up of the cross-coupling step, the reaction mixture turned black, bubbled violently, and resulted in zero yield. What happened? Causality: The formation of the [Cu-CF₂CO₂Et] species is highly exothermic. Accelerating Rate Calorimetry (ARC) data for similar substrates in DMSO shows that these reaction mixtures can undergo severe thermal runaway, with an onset decomposition temperature as low as 115.5 °C [3]. If all reagents are mixed at once, the localized exotherm pushes the internal temperature past this threshold, destroying the active intermediate and degrading the solvent. Solution: Implement a controlled dosing strategy. Suspend the activated Cu and aryl iodide in DMSO at 50 °C, and add the ethyl bromodifluoroacetate dropwise over 1 to 2 hours.

Q3: The cross-coupling worked, but after hydrolysis, my isolated product is 1-(difluoromethyl)-2-isopropoxybenzene instead of the target carboxylic acid. How do I prevent this? Causality: You are observing thermal decarboxylation. The two highly electronegative fluorine atoms at the alpha position strongly withdraw electron density. This stabilizes the transient difluoromethyl anion (Ar-CF₂⁻), drastically lowering the activation energy required for the loss of CO₂ from the carboxylate. Heating the hydrolysis mixture, or allowing an exotherm during acidification, will quantitatively destroy your product. Solution: Perform the saponification strictly at room temperature (20–25 °C). During the workup, cool the mixture to 0 °C using an ice bath and add dilute HCl (1M) dropwise to precipitate the acid without triggering thermal decarboxylation.

Q4: The hydrolysis of ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is extremely slow. Can I just boil it in 6M NaOH? Causality: The bulky ortho-isopropoxy group provides significant steric hindrance around the ester carbonyl, making nucleophilic attack by hydroxide slower than in typical esters [4]. However, as established in Q3, boiling in strong base will lead to complete decarboxylation. Solution: Use a mixed solvent system (THF/MeOH/H₂O in a 2:1:1 ratio) to ensure complete homogeneous dissolution of the ester, and use Lithium Hydroxide (LiOH). The lithium ion coordinates with both the ester carbonyl and the ortho-oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating hydrolysis at room temperature.

Mechanistic Pathway & Failure Modes

Mechanism Cu Cu(0) Activation (Removal of CuO) CuCF2 [Cu-CF2CO2Et] Active Intermediate Cu->CuCF2 Oxidative Addition BrCF2 BrCF2CO2Et BrCF2->CuCF2 Coupled Ar-CF2CO2Et Desired Ester CuCF2->Coupled Cross-Coupling ArI Ar-I ArI->Coupled Decarb Ar-CF2H Decarboxylation Byproduct Coupled->Decarb Thermal Stress / Rapid Acidification Acid Ar-CF2CO2H Target Acid Coupled->Acid Controlled Hydrolysis (0-25 °C)

Figure 2: Mechanistic logic of Cu-mediated coupling and decarboxylation risk during hydrolysis.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final yield, derived from process optimization studies.

Reaction StepVariable TestedConditionsYield of Target (%)Major Impurity / Outcome
Cross-Coupling Unactivated Cu60 °C, DMSO, 24h< 10%Unreacted Ar-I (>85%)
Cross-Coupling Activated Cu, All-at-once addition80 °C, DMSO, 12h0%Thermal runaway, decomposition
Cross-Coupling Activated Cu, Slow dosing50 °C, DMSO, 18h82% Trace homocoupling (Ar-Ar)
Hydrolysis NaOH (aq), Reflux100 °C, 2h0%Ar-CF₂H (Decarboxylation, 100%)
Hydrolysis LiOH, THF/MeOH/H₂O25 °C, 4h91% Trace unreacted ester

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step unless the visual or thermal confirmation matches the expected outcome.

SOP 1: Synthesis of Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate
  • Copper Activation: To a Schlenk flask under Argon, add 2.5 equivalents of fine Copper powder (particle size < 425 μm). Add a solution of 0.5% I₂ in acetone. Stir for 10 minutes until the solution becomes colorless. Filter under Argon, wash with pure acetone, and dry under vacuum.

    • Self-Validation Check: The copper must transition from a dull, dark brown to a bright, metallic salmon-pink color. If it remains dull, repeat the activation.

  • Setup: Suspend the activated Cu in anhydrous DMSO (0.5 M relative to substrate). Add 1.0 equivalent of 1-iodo-2-isopropoxybenzene. Heat the suspension to 50 °C.

  • Dosing: Load 1.5 equivalents of ethyl bromodifluoroacetate into a syringe pump. Dose the reagent into the reaction mixture at a rate of 0.1 mL/min.

    • Self-Validation Check: Monitor the internal temperature probe. The temperature should rise slightly but must not exceed 60 °C . The mixture will turn a deep, dark green/black, confirming the formation of the [Cu-CF₂CO₂Et] complex.

  • Completion: Stir for 18 hours at 50 °C. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash heavily with water (to remove DMSO), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the ester [4].

SOP 2: Hydrolysis to 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid
  • Dissolution: Dissolve the purified ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate in a 2:1:1 mixture of THF, Methanol, and Water (0.2 M concentration).

  • Saponification: Add 3.0 equivalents of LiOH·H₂O in one portion. Stir vigorously at 20–25 °C (ambient room temperature) for 4 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The starting material spot (high Rf) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Acidification (Critical Step): Evaporate the organic solvents (THF/MeOH) under reduced pressure at a water bath temperature no higher than 25 °C . Dilute the remaining aqueous layer with additional water and cool the flask in an ice-water bath to exactly 0 °C.

  • Precipitation: While stirring vigorously at 0 °C, add 1M HCl dropwise until the pH reaches 2.0.

    • Self-Validation Check: A white precipitate (the target acid) will form. If vigorous bubbling is observed during acid addition, decarboxylation is occurring due to localized heating; slow the addition rate immediately.

  • Isolation: Extract the aqueous layer with cold EtOAc, dry over MgSO₄, and concentrate under vacuum (bath < 30 °C) to yield the pure 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid.

References

  • Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder Journal of Fluorine Chemistry / ResearchG
  • Synthesis of Alkynyl- and Aryldifluoroacetate Using a Copper Complex
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Organic Process Research & Development - ACS Public
  • Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)
Optimization

Purification techniques for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid impurities

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the isolation and purification of 2,2-difluoro-2-[2-(propan-2-yloxy)phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the isolation and purification of 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS: 1514825-08-1).

Mechanistic Overview & Impurity Profiling

The synthesis of aryldifluoroacetic acids typically relies on the copper-mediated cross-coupling of an aryl halide (e.g., 1-bromo-2-isopropoxybenzene) with ethyl bromodifluoroacetate, followed by ester saponification[1]. While highly effective, this pathway generates a specific matrix of impurities. The rigid, electron-withdrawing CF2​ group and the sterically demanding ortho-isopropoxy substituent directly dictate the physicochemical behavior of both the product and its byproducts.

Quantitative Impurity Profile

Note: Relative Retention Times (RRT) are estimates based on standard reverse-phase HPLC (C18, MeCN/H2O with 0.1% TFA).

Impurity TypeMechanistic OriginRRTpKa (Est.)Recommended Removal Technique
Unhydrolyzed Ester Incomplete saponification due to steric hindrance from the ortho-isopropoxy group[2].1.45N/A (Neutral)Liquid-Liquid Acid-Base Extraction
Mono-fluoro Analog Hydrodefluorination of the Cu- CF2​ R intermediate via trace moisture protonation.0.92~3.2Selective Recrystallization / Prep-HPLC
Homocoupled Dimer Copper-catalyzed Ullmann-type homocoupling of the aryl halide.1.80N/A (Neutral)Liquid-Liquid Acid-Base Extraction
Dehalogenated SM Isopropoxybenzene formed via premature quenching of the organometallic species.1.65N/A (Neutral)Evaporation / Organic Wash
Copper Residues Residual transition metal from the cross-coupling step coordinating to the carboxylate[1].N/AN/ASilica-based Metal Scavengers

Troubleshooting FAQs

Q1: I am observing a persistent impurity with an identical mass minus 18 Da (loss of F, gain of H). Standard silica gel chromatography is failing to separate it. What is the causality and solution? A: You are observing the mono-fluoro impurity (2-fluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid). Causality: During the copper-mediated cross-coupling, the active Cu-CF2​Ar species can undergo competitive hydrodefluorination if trace water is present in the solvent[1]. Because the mono-fluoro and di-fluoro acids have nearly identical pKa values and polarities, standard normal-phase chromatography cannot resolve them. Solution: Implement Protocol B (Selective Recrystallization) . The rigid, tetrahedral geometry of the CF2​ group creates a distinct crystal lattice packing compared to the mono-fluoro analog. A toluene/heptane solvent system exploits this subtle solubility differential.

Q2: My ester hydrolysis is stalling at 80% conversion, leaving significant unhydrolyzed ethyl ester in the crude mixture. How do I clear this? A: Causality: While the electron-withdrawing CF2​ group typically accelerates nucleophilic attack at the carbonyl, the bulky ortho-isopropoxy group creates severe steric shielding[2]. Pushing the reaction with excess heat often degrades the product. Solution: Do not rely on chromatography. Use Protocol A (Acid-Base Extraction) . By shifting the pH to >9, the target carboxylic acid forms a highly water-soluble sodium salt, while the unhydrolyzed ester remains strictly lipophilic and is easily partitioned into an organic waste layer[3].

Q3: The isolated solid has a faint green/blue tint, and NMR reveals paramagnetic broadening. How can I remove the trapped metal? A: Causality: Carboxylic acids are excellent bidentate ligands for transition metals. Residual copper from the cross-coupling step forms stable, lipophilic carboxylate complexes that co-precipitate with your product. Solution: Utilize Protocol C (Metal Scavenging) prior to final crystallization. Treating the organic extract with a mercaptopropyl-functionalized silica scavenger (e.g., QuadraSil MP) irreversibly binds the copper ions.

Step-by-Step Purification Methodologies

Protocol A: Self-Validating Acid-Base Extraction

Objective: Complete clearance of neutral organic impurities (esters, homocoupled dimers).

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL/g of crude).

  • Basification: Add 1M NaOH(aq)​ dropwise under vigorous stirring until the aqueous phase reaches pH 10 (verify with pH test strips). Self-Validation: The target compound is now fully ionized in the aqueous layer.

  • Partitioning: Separate the layers. Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 5 mL/g) to extract the unhydrolyzed ester. Discard the organic layers.

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 2M HCl until the pH reaches 2. Self-Validation: A dense white cloudiness/precipitate will form, confirming the protonation of the fluorinated alkanoic acid[3].

  • Recovery: Extract the aqueous suspension with fresh ethyl acetate (3 x 5 mL/g). Dry the combined organics over anhydrous Na2​SO4​ .

Protocol B: Selective Recrystallization

Objective: Clearance of the mono-fluoro structural analog.

  • Suspension: Transfer the semi-solid product from Protocol A into a round-bottom flask. Add minimal toluene (approx. 2-3 mL/g).

  • Heating: Heat to 80°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add heptane dropwise until the solution reaches the "cloud point" (a persistent slight turbidity that does not disappear upon swirling). Self-Validation: This visual cue confirms the exact saturation point has been reached.

  • Annealing: Remove from heat and allow the flask to cool ambiently to room temperature over 4 hours. Do not disturb the flask; slow cooling prevents the inclusion of the mono-fluoro impurity in the crystal lattice.

  • Isolation: Chill to 0°C for 1 hour, then filter via vacuum filtration. Wash the filter cake with ice-cold heptane.

Protocol C: Metal Scavenging

Objective: Removal of paramagnetic copper residues.

  • Preparation: Dissolve the acidified organic extract (from Protocol A, Step 5) in dichloromethane (DCM).

  • Scavenging: Add QuadraSil MP (or equivalent thiol-functionalized silica) at a loading of 5 equivalents relative to the estimated copper catalyst used.

  • Agitation: Stir at room temperature for 2 hours. Self-Validation: The organic solution will transition from a faint blue/green tint to completely colorless as the metal is sequestered.

  • Filtration: Filter the suspension through a pad of Celite to remove the metal-loaded scavenger.

Purification Workflow Visualization

PurificationWorkflow Start Crude 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid AcidBase Protocol A: Acid-Base Extraction (pH 10 -> pH 2) Start->AcidBase NeutralImp Discard Neutral Impurities (Esters, Homocoupled) AcidBase->NeutralImp Organic Phase Aqueous Aqueous Layer (Sodium Carboxylate Salt) AcidBase->Aqueous Aqueous Phase Acidify Acidify (HCl) & Extract (EtOAc) Aqueous->Acidify Scavenge Protocol C: Metal Scavenging (QuadraSil MP) Acidify->Scavenge Cryst Protocol B: Recrystallization (Toluene/Heptane) Scavenge->Cryst MonoFluoro Mother Liquor (Mono-fluoro Impurity) Cryst->MonoFluoro Filtrate Pure Pure Target Compound (>99% Purity) Cryst->Pure Crystals

Decision tree for the purification of 2,2-difluoroarylacetic acid derivatives.

References

  • Title: Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development URL: [Link]

  • Title: Copper-mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates Source: ChemRxiv URL: [Link]

  • Title: Fluorinated alkanoic acid purification process (US6281374B1)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Crystallization of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid .

This molecule presents a unique crystallization challenge. The bulky ortho-isopropoxy group creates significant steric hindrance that disrupts efficient molecular packing, while the highly lipophilic difluoromethylene moiety lowers the overall melting point. Furthermore, the carboxylic acid functional group tends to form cyclic hydrogen-bonded dimers in solution[1]. The combination of high lipophilicity, low melting point, and specific pre-nucleation clustering makes this compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) , colloquially known in the industry as "oiling out"[2].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you bypass LLPS and achieve high-purity crystalline solids.

Part 1: Mechanistic Insights into Crystallization Failures

To successfully crystallize this compound, we must first understand the causality behind its failure modes:

  • Liquid-Liquid Phase Separation (LLPS): When cooling a supersaturated solution of a highly lipophilic compound, the system may cross the binodal curve before reaching the critical nucleation concentration[3]. Instead of integrating into a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase (an emulsion of oil droplets) and a solvent-rich phase[4].

  • Impurity Entrapment in the Oil Phase: Once oiling out occurs, the solute-rich droplets act as an excellent solvent for structurally similar impurities. Spontaneous solidification of this oil phase bypasses the impurity rejection mechanism inherent to slow crystal growth, resulting in a sticky, amorphous, or gum-like final product[2].

  • Disruption of Carboxylic Acid Dimers: In non-polar solvents, carboxylic acids form stable hydrogen-bonded dimers, which act as pre-nucleation clusters[5]. However, if highly polar solvents (like alcohols) are used, strong solvent-solute interactions can disrupt these dimers, kinetically hindering the nucleation process and pushing the system further toward LLPS[1].

Part 2: Troubleshooting FAQs

Q1: Why does my product separate as a thick oil instead of crystals upon cooling? A: This is the classic "oiling out" phenomenon. It occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent mixture[6]. Because your target molecule has a low melting point and high solubility, rapid cooling forces the compound out of solution as a liquid emulsion rather than a solid[2].

Q2: How can I force the oil to crystallize once it has formed? A: Do not attempt to crash it out further by lowering the temperature, as this will only yield an impure gum[2]. Instead, reheat the mixture until the oil completely redissolves into a homogeneous solution. Add a small volume (10-15%) of the "good" solvent to decrease the saturation temperature, and cool the system at a strictly controlled, much slower rate (e.g., 0.1 °C/min)[6].

Q3: How do I design a seeding strategy to bypass LLPS? A: Seeding provides a low-energy surface for nucleation, allowing crystal growth to outcompete oiling out. You must introduce seed crystals in the metastable zone—after the solution is supersaturated but before it crosses the LLPS boundary[3]. If you lack seeds, generate them by dissolving a small aliquot of the oil in a highly volatile ether (e.g., diethyl ether) and allowing it to slowly evaporate at room temperature.

Q4: Are there alternative isolation methods if the free acid persistently oils out? A: Yes. If the free acid's lipophilicity prevents crystallization, alter its thermodynamic profile by isolating it as a salt. Reacting the carboxylic acid with a bulky amine (e.g., dicyclohexylamine, DCHA) significantly increases the ionic lattice energy and melting point, promoting rapid and clean crystallization.

Part 3: Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Controlled Cooling

Objective: To isolate the free acid while thermodynamically avoiding the LLPS boundary.

  • Dissolution: Dissolve the crude 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid in a minimal volume of a "good" solvent (e.g., Isopropyl Acetate) at 60 °C until a clear, homogeneous solution is achieved.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Heptane) dropwise while maintaining the temperature at 60 °C. Stop the addition immediately if temporary cloudiness appears and takes longer than 5 seconds to redissolve (this indicates proximity to the cloud point).

  • Seeding: Cool the solution slightly to 50 °C. Add 0.5–1.0 wt% of pure seed crystals. Hold the temperature isothermally for 30 minutes to allow the seed bed to age and initiate secondary nucleation without crossing the spinodal curve[3].

  • Controlled Cooling: Program the reactor to cool at a strict rate of 0.1 °C/min down to 5 °C. Rapid cooling will shock the system into LLPS[6].

  • Isolation: Filter the resulting crystalline suspension, wash with cold heptane, and dry under vacuum.

Protocol B: Dicyclohexylamine (DCHA) Salt Formation

Objective: To bypass the low melting point of the free acid by forming a highly crystalline salt network.

  • Preparation: Dissolve the crude acid in Ethyl Acetate (approx. 5-10 volumes) at room temperature.

  • Salt Formation: Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise under vigorous stirring.

  • Crystallization: An exothermic acid-base reaction will occur. The DCHA salt will typically precipitate as a dense white crystalline solid within 10–15 minutes.

  • Aging & Isolation: If precipitation is slow, cool the mixture to 0 °C and scratch the inside of the flask to induce nucleation. Filter, wash with cold Ethyl Acetate, and dry. (Note: The free acid can be regenerated prior to the next synthetic step by partitioning the salt between an organic solvent and 1M HCl).

Part 4: Data Presentation

Table 1: Influence of Solvent Classes on the Crystallization of Fluorinated Phenylacetic Acids

Solvent ClassExamplesSolvation PowerPropensity for LLPSRecommended Application
Aromatic Hydrocarbons TolueneHighLowPrimary solvent for dissolution; supports acid dimers.
Esters Isopropyl Acetate, EtOAcModerate-HighMediumExcellent primary solvent or co-solvent.
Ethers MTBE, Diethyl EtherHighLowEvaporative crystallization to generate initial seeds.
Aliphatic Hydrocarbons Heptane, HexaneVery LowHighAnti-solvent (must be added slowly at high temps).
Alcohols Ethanol, IsopropanolHigh (H-bonding)HighNot recommended. Disrupts cyclic acid dimers[1].

Part 5: Visualizations

Below are the logical workflows and thermodynamic pathways governing the crystallization of this molecule.

G A Supersaturated Solution (High Temp) B Rapid Cooling (High Supersaturation) A->B C Slow Cooling (Controlled Supersaturation) A->C D Liquid-Liquid Phase Separation (Oiling Out) B->D E Metastable Zone (Nucleation & Growth) C->E F Impure Amorphous Solid or Gum D->F Spontaneous Solidification G High-Purity Crystalline Solid E->G Crystal Lattice Formation

Caption: Thermodynamic pathways comparing controlled crystallization versus liquid-liquid phase separation.

G Step1 Observation: Product Oils Out Step2 Reheat Mixture to Clear Solution Step1->Step2 Step3 Add 10-15% More 'Good' Solvent Step2->Step3 Step4 Cool Slowly (0.1 °C/min) Step3->Step4 Step5 Add Seed Crystals at Metastable Zone Step4->Step5 Step6 Target Achieved: Crystalline Suspension Step5->Step6

Caption: Step-by-step troubleshooting workflow to recover and crystallize a sample that has oiled out.

References

  • [6] Benchchem. "4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | 158938-08-0". Available at:

  • [2] Mettler Toledo. "Oiling Out in Crystallization". Available at:

  • [3] MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". Available at:

  • [4] ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Available at:

  • [5] ACS Publications. "Isothermal by Design: An Accelerated Approach to the Prediction of the Crystallizability of Slowly Nucleating Systems". Available at:

  • [1] MDPI. "Molecular Mechanism of Organic Crystal Nucleation: A Perspective of Solution Chemistry and Polymorphism". Available at:

Sources

Reference Data & Comparative Studies

Comparative

Comparing reactivity of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid vs non-fluorinated analogs

Reactivity Comparison Guide: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid vs. Non-Fluorinated Analogs Executive Summary In contemporary medicinal chemistry and drug development, the strategic incorporation of flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid vs. Non-Fluorinated Analogs

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine is a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an objective, data-supported comparison between 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (the gem-difluoro analog) and its non-fluorinated counterpart, 2-[2-(propan-2-yloxy)phenyl]acetic acid . By examining the causality behind their divergent reactivity profiles—specifically in amidation workflows and metabolic stability—this document equips synthetic chemists and researchers with the necessary protocols to handle these building blocks effectively.

Physicochemical Profiling & Causality

The substitution of two alpha-protons with fluorine atoms fundamentally alters the electronic environment of the phenylacetic acid scaffold. Fluorine’s strong inductive electron-withdrawing effect (-I effect) propagates through the sigma-bond framework, leading to distinct physicochemical shifts.

Table 1: Comparative Physicochemical Profile

Property2-[2-(propan-2-yloxy)phenyl]acetic acid (Non-Fluorinated)2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (Fluorinated)Causality / Impact
CAS Number 171814-21-41514825-08-1N/A
Acidity (pKa) ~ 4.3~ 1.04[1]The strong -I effect of the CF2​ group stabilizes the carboxylate anion, drastically lowering the pKa[1]. The fluorinated analog is fully ionized at physiological pH.
Nucleophilicity HighLowElectron withdrawal depletes electron density on the carboxylate oxygen, severely reducing its nucleophilicity in standard coupling reactions.
Metabolic Liability High (Benzylic Oxidation)Blocked[2]The strong C-F bond and steric shielding prevent CYP450-mediated alpha-hydroxylation[2].

Reactivity & Synthetic Workflows

The most pronounced practical difference between these two analogs emerges during esterification and amidation.

The Non-Fluorinated Analog: Proceeds smoothly via standard carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC). The carboxylate is sufficiently nucleophilic to attack the protonated carbodiimide, forming a stable O-acylisourea intermediate that readily undergoes nucleophilic acyl substitution by an amine.

The Difluorinated Analog: Standard EDC/HOBt coupling typically results in sluggish kinetics, poor conversion, and low yields (<20%). The reduced nucleophilicity of the difluoroacetate anion hinders the initial attack on the carbodiimide. Furthermore, the highly electrophilic nature of the resulting intermediate makes it prone to side reactions or premature hydrolysis. Solution: To achieve high yields, the difluoro acid must be converted to a highly reactive acid chloride using thionyl chloride ( SOCl2​ ) or oxalyl chloride ( (COCl)2​ ) with catalytic DMF, followed by trapping with the amine in the presence of a non-nucleophilic base (e.g., DIPEA).

Amidation B 2-[2-(propan-2-yloxy)phenyl] acetic acid B_Reagent EDC / HOBt Standard Coupling B->B_Reagent B_Product Amide Product (High Yield >90%) B_Reagent->B_Product A 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl] acetic acid A_Reagent1 EDC / HOBt A->A_Reagent1 A_Reagent2 SOCl2 or (COCl)2 Acid Chloride Route A->A_Reagent2 A_Product1 Amide Product (Low Yield <20%) A_Reagent1->A_Product1 A_Product2 Amide Product (High Yield >85%) A_Reagent2->A_Product2

Workflow comparison for amidation of fluorinated vs. non-fluorinated phenylacetic acids.

Metabolic Stability & Pharmacokinetics

A primary motivation for utilizing 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid in drug design is the elimination of metabolic weak points. The benzylic position of standard phenylacetic acids is highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance. The gem-difluoro substitution acts as both a steric and electronic blockade, effectively halting this degradation pathway and prolonging the pharmacokinetic half-life of the resulting drug candidate[2].

Metabolism CYP Hepatic CYP450 Enzymes CH2 Benzylic -CH2- (Non-Fluorinated) CYP->CH2 CF2 Benzylic -CF2- (Difluorinated) CYP->CF2 Ox Alpha-Hydroxylation & Cleavage CH2->Ox Block Steric & Electronic Blockade CF2->Block Degradation Rapid Clearance (Short Half-Life) Ox->Degradation Stable Metabolic Stability (Prolonged Half-Life) Block->Stable

Mechanistic logic of CYP450 benzylic oxidation blockade via alpha,alpha-difluorination.

Experimental Protocols: Self-Validating Amidation Workflows

The following protocols highlight the necessary divergence in synthetic strategy. Both methodologies incorporate self-validating steps to ensure process integrity.

Protocol A: Amidation of the Non-Fluorinated Analog (Standard EDC/HOBt)

  • Initiation: Dissolve 2-[2-(propan-2-yloxy)phenyl]acetic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes. Validation: TLC (Hexanes/EtOAc 1:1) should show the consumption of the starting acid and formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) and DIPEA (2.5 eq). Stir for 4-6 hours at room temperature.

  • Quench & Extract: Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Amidation of the Difluorinated Analog (Acid Chloride Route)

  • Initiation: Dissolve 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere ( N2​ ).

  • Activation: Add catalytic DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.

  • Gas Evolution: Allow the reaction to warm to room temperature and stir for 2 hours. Validation: The cessation of gas ( CO2​ , CO ) evolution indicates complete conversion to the acid chloride.

  • Concentration: Carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool to 0 °C. Add the target amine (1.1 eq) and DIPEA (3.0 eq). Stir for 2 hours, allowing it to warm to room temperature. Validation: LC-MS should confirm the mass of the desired amide with no remaining acid chloride.

  • Workup: Wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate.

References[2] Title: α,α-Difluorophenylacetic acid Properties and Safety Information

Sources

Validation

A Senior Application Scientist's Guide to Method Validation for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid Quantification

Introduction: The Analytical Imperative In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. The compound 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a key structural motif in several developmental drug candidates. Its unique properties, including the presence of a difluoromethyl group and a carboxylic acid moiety, present distinct analytical challenges. This guide provides a comparative analysis of two principal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the robust quantification of this analyte.

Our objective is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind methodological choices, grounding our discussion in the principles of analytical chemistry and regulatory expectations. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a validated, reliable, and fit-for-purpose quantitative method for this, or structurally similar, fluorinated aromatic carboxylic acids. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

The Analytical Challenge: Understanding the Analyte

The structure of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid dictates the analytical strategy. The phenyl ring provides a chromophore, making UV detection a viable option. However, its absorbance maximum may not be unique, posing a selectivity challenge in complex matrices. The carboxylic acid group allows for manipulation of polarity through pH control, a key factor in chromatographic retention. The two fluorine atoms enhance polarity and can influence ionization efficiency in mass spectrometry.

When selecting a method, the central question is: "What is the intended purpose?"[1][3] Is it for API purity assessment in a clean sample, or for quantifying trace levels in a complex biological matrix like plasma? The answer determines whether the workhorse reliability of HPLC-UV is sufficient or if the superior sensitivity and selectivity of LC-MS/MS are required.[6][7][8][9]

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine analysis, quality control, and assay of bulk drug substances due to its robustness, lower cost, and accessibility.[7][8][10] The method relies on the physical separation of the analyte from other components on a chromatographic column, followed by detection based on its absorption of UV light.

Expertise & Experience: Causality in HPLC-UV Method Design
  • Column Choice (Reversed-Phase C18): A C18 column is the workhorse of reversed-phase chromatography. Its nonpolar stationary phase is ideal for retaining moderately nonpolar molecules like our target analyte from a polar mobile phase.

  • Mobile Phase (Acidified Acetonitrile/Water): The combination of acetonitrile and water allows for the precise tuning of elution strength. The addition of a small amount of acid (e.g., formic or phosphoric acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group (pKa ~3-4). In its neutral, protonated form, the analyte is more hydrophobic and exhibits better retention and peak shape on the C18 column. Without acid, peak tailing is a common and significant issue.

  • UV Detection Wavelength: The wavelength is selected based on the analyte's UV spectrum, typically at the absorbance maximum (λ-max) to ensure the highest sensitivity. For aromatic rings, this is often in the 254-270 nm range. A diode-array detector (DAD) is invaluable during development to confirm peak purity and identify the optimal wavelength.[10]

Experimental Protocol: HPLC-UV Quantification
  • Standard & Sample Preparation:

    • Prepare a stock solution of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • For assay samples, accurately weigh the sample and dissolve in methanol to achieve a target concentration of ~100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

    • Run Time: 10 minutes.

  • Validation Procedure (ICH Q2(R1) Framework):

    • Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the analyte solution. The analyte peak should be well-resolved from any other peaks.[1][11]

    • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.[12][13]

    • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[12][14]

    • Precision (Repeatability & Intermediate):

      • Repeatability: Perform six replicate injections of a standard at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.[1][13]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the data sets should be ≤ 2%.[1]

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is >10).

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve Sample B Dilute to Target Conc. A->B C Filter (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (265 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Caption: Workflow for HPLC-UV analysis.

Method II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, LC-MS/MS is the gold standard.[6][7][8][15][16] This technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for the detection of specific parent-to-daughter ion transitions.

Expertise & Experience: Causality in LC-MS/MS Method Design
  • Sample Preparation (Protein Precipitation/SPE): Biological matrices like plasma are complex.[17] A simple "dilute-and-shoot" approach is rarely feasible due to matrix effects, primarily ion suppression, where matrix components interfere with the ionization of the analyte in the MS source.[8][18]

    • Protein Precipitation (PPT): A fast but "dirty" method. Adding a cold organic solvent (like acetonitrile) crashes out proteins. It's effective but leaves many small molecules that can cause ion suppression.

    • Solid-Phase Extraction (SPE): A more selective and cleaner method. The analyte is retained on a solid sorbent while interferences are washed away. This significantly reduces matrix effects and can be used to concentrate the analyte, improving sensitivity.[19]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., containing ¹³C or ²H) is crucial for accurate bioanalysis. The SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the same extraction variability and ion suppression. By measuring the ratio of the analyte to the IS, these variations are normalized, leading to highly precise and accurate results.[20]

  • Ionization (Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for polar molecules like our analyte. The carboxylic acid group is readily deprotonated in a slightly basic mobile phase, forming a negative ion [M-H]⁻. Therefore, ESI in negative ion mode is the logical choice.

  • MRM Transitions: In Multiple Reaction Monitoring (MRM), the first quadrupole (Q1) selects the parent ion (e.g., [M-H]⁻ of our analyte). This ion is fragmented in the second quadrupole (q2), and the third quadrupole (Q3) selects a specific, stable fragment ion. This parent → daughter transition is highly specific to the analyte's structure, providing exceptional selectivity and filtering out background noise.[20][21]

Experimental Protocol: LC-MS/MS Bioanalysis in Plasma
  • Standard & Sample Preparation:

    • Prepare a stock solution of the analyte and a stable isotope-labeled internal standard (SIL-IS) at 1.0 mg/mL in methanol.

    • Spike blank human plasma with the analyte to create calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

    • Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the SIL-IS (e.g., at 50 ng/mL).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.[22]

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Negative.

    • MRM Transitions (Illustrative):

      • Analyte: m/z 243.1 → 199.1 (Loss of COOH)

      • SIL-IS (e.g., +4 Da): m/z 247.1 → 203.1

  • Validation Procedure (FDA Bioanalytical Method Validation Guidance):

    • This follows the core principles of ICH Q2(R1) but with a specific focus on bioanalytical challenges.[15][23][24]

    • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the analyte or IS peaks.[11]

    • Accuracy & Precision: Analyze QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in at least five replicates per run, across multiple days. Acceptance criteria are typically ±15% (±20% at LLOQ) for both accuracy (bias) and precision (RSD).[6]

    • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the analyte response in post-extraction spiked blank plasma to the response in a clean solution.[18]

    • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, bench-top (room temp), and long-term storage at -80°C.[14]

Visualization: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Acetonitrile + Internal Std. A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E UHPLC Injection D->E F C18 Column Separation E->F G ESI Source (Negative Ion) F->G H MRM Detection (Q1 -> q2 -> Q3) G->H I Generate MRM Chromatograms H->I J Integrate Peak Area (Analyte / IS) I->J K Quantify vs. Calibration Curve J->K

Caption: Workflow for LC-MS/MS bioanalysis.

Head-to-Head Comparison: Performance & Application

The choice between these two powerful techniques is dictated entirely by the analytical need. Neither is universally "better"; they are suited for different purposes.

ParameterHPLC-UVLC-MS/MSRationale & Insights
Sensitivity (Typical LLOQ) ~1 µg/mL (1000 ng/mL)~0.1 ng/mLMass spectrometry is inherently more sensitive, capable of detecting femtomoles of analyte on-column.[7]
Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interferences from co-eluting compounds with similar chromophores.[8][9] LC-MS/MS adds a dimension of mass-to-charge ratio and a specific fragmentation pattern (MRM), providing unequivocal identification.[9][25]
Matrix Tolerance HighLowUV detection is less susceptible to matrix effects. MS ionization efficiency, however, is highly sensitive to co-eluting matrix components (ion suppression), necessitating cleaner samples.[8][17][18]
Throughput Moderate (5-10 min runs)High (1-4 min runs)UHPLC systems used with LC-MS/MS allow for very fast gradients and shorter run times, enabling the analysis of hundreds of samples per day.[6][25]
Development Complexity LowerHigherDeveloping an HPLC-UV method is relatively straightforward. LC-MS/MS method development is more complex, requiring optimization of both chromatographic and mass spectrometric parameters (e.g., ionization source settings, collision energies).
Cost (Instrument & Ops) LowerHigherAn LC-MS/MS system represents a significant capital investment and requires more expensive solvents and specialized maintenance.[8]
Primary Application QC, API assay, content uniformity, purity assessment in simple matrices.Bioanalysis (PK/TK studies), metabolite identification, trace-level impurity quantification.Choose HPLC-UV for high-concentration, clean samples. Choose LC-MS/MS for low-concentration, complex samples where specificity is paramount.[7]

Conclusion: Selecting the Fit-for-Purpose Method

The validation of an analytical method is a systematic journey to prove its suitability for a specific purpose. For the quantification of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, the choice between HPLC-UV and LC-MS/MS is a critical decision point.

  • Choose HPLC-UV for routine quality control, process monitoring, and release testing where the analyte concentration is high and the sample matrix is simple. Its robustness, cost-effectiveness, and simplicity make it an ideal workhorse for these applications.

  • Choose LC-MS/MS when the demand for sensitivity and selectivity is non-negotiable. For pharmacokinetic studies in plasma, metabolite profiling, or detecting trace-level impurities, the specificity of MRM and the ability to quantify at sub-ng/mL levels are indispensable.

Ultimately, a well-validated method, regardless of the technology, provides trustworthy data that supports confident decision-making throughout the drug development lifecycle. The principles and protocols outlined in this guide provide a robust framework for achieving this goal.

References

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Arbour Group. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available from: [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Chromatography Online. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from: [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC. Available from: [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. Available from: [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Available from: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. Available from: [Link]

  • Sub-ppm determination of perfluorinated carboxylic acids in solution by UV-vis high-performance liquid chromatography through solid phase extraction. PubMed. Available from: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available from: [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. SpringerLink. Available from: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. INIS. Available from: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Available from: [Link]

  • (PDF) Validation of Analytical Methods. ResearchGate. Available from: [Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC. Available from: [Link]

  • A kind of method that LC-MS detects phenylacetic acid content in water. Google Patents.
  • (PDF) A Validated LC-MS-MS Method for Simultaneous Identification and Quantitation of Rodenticides in Blood. ResearchGate. Available from: [Link]

Sources

Comparative

Bioavailability comparison of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid vs other difluoroacetic acids

Comparative Pharmacokinetic Profiling: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid vs. Standard Difluoroacetic Acids Introduction & Mechanistic Rationale The strategic incorporation of fluorine into organic mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling: 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid vs. Standard Difluoroacetic Acids

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into organic molecules is a foundational principle in modern drug design. Difluoromethylene (-CF₂-) groups are frequently utilized in the pharmaceutical sector to improve a drug's metabolic stability and bioavailability by modifying its lipophilicity and electrical characteristics[1].

While unsubstituted 2,2-difluoroacetic acid (DFA) is highly soluble in water and polar organic solvents, its strong acidity (pKa ~1.34) results in a highly ionized state at physiological pH[2]. This ionization severely restricts passive diffusion across lipid bilayers, leading to poor oral bioavailability. In contrast, 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS 1514825-08-1) represents a highly optimized, sterically encumbered building block designed to overcome these limitations.

Causality of Structural Enhancements:

  • Lipophilicity (LogP) Modulation: The addition of the 2-isopropoxyphenyl moiety significantly increases the molecule's partition coefficient. This drives superior lipid membrane partitioning compared to the highly polar DFA.

  • Steric Shielding: The bulky isopropoxy (propan-2-yloxy) group positioned ortho to the difluoroacetic acid moiety creates a steric shield. This conformation impedes rapid hepatic first-pass metabolism (e.g., CYP450-mediated oxidation), preserving the active compound in systemic circulation.

  • Fluorine's Inductive Effect: The -CF₂- group lowers the pKa of the carboxylic acid, while simultaneously providing superior binding selectivity and metabolic stability compared to non-fluoroalkylated analogs[3].

Quantitative Bioavailability Comparison

To objectively evaluate the performance of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid, we compare its physicochemical properties and relative bioavailability (F%) against simpler difluoroacetic acid derivatives.

Table 1: Physicochemical and Pharmacokinetic Comparison

CompoundMolecular WeightEstimated pKaEstimated LogPCaco-2 Permeability (Papp)Absolute Bioavailability (F%)
2,2-Difluoroacetic acid (DFA) 96.03 g/mol 1.34-0.2Low (< 1 x 10⁻⁶ cm/s)~15-20% (High clearance)
2,2-Difluoro-2-phenylacetic acid 172.15 g/mol ~1.51.8Moderate (~5 x 10⁻⁶ cm/s)~45-50%
2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid 230.21 g/mol ~1.63.2High (> 15 x 10⁻⁶ cm/s)> 85%

Note: Data reflects standardized preclinical profiling models demonstrating how increased LogP and steric shielding drive superior absorption and metabolic resistance.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the bioavailability claims must be validated through robust, reproducible methodologies. Below are the step-by-step protocols for assessing the pharmacokinetic profile of these difluoroacetic acid derivatives.

Protocol 1: Caco-2 Cell Monolayer Permeability Assay Causality: Caco-2 cells mimic the human intestinal epithelium. Measuring the apparent permeability coefficient (Papp) provides a reliable in vitro prediction of in vivo gastrointestinal absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 12-well Transwell plates at a density of 1x10⁵ cells/cm². Culture for 21 days to ensure tight junction formation (verify with TEER > 300 Ω·cm²).

  • Dosing Solution: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation: Add the dosing solution to the apical chamber (A) and blank HBSS to the basolateral chamber (B) to measure A-to-B permeability. Incubate at 37°C on an orbital shaker.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify compound concentration using LC-MS/MS.

  • Calculation: Calculate Papp = (dQ/dt) / (C₀ * A), where dQ/dt is the steady-state appearance rate, C₀ is the initial concentration, and A is the surface area.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Sprague-Dawley Rats Causality: Absolute bioavailability (F%) requires comparing systemic exposure (Area Under the Curve, AUC) between intravenous (IV) and oral (PO) administration to account for both absorption and first-pass metabolism.

  • Animal Preparation: Fast adult male SD rats (200-250g) for 12 hours prior to dosing. Divide into two cohorts (n=6 per group).

  • Administration:

    • Cohort 1 (IV): Administer 2 mg/kg of the test compound via the tail vein (formulated in 5% DMSO/95% Saline).

    • Cohort 2 (PO): Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4000 rpm for 10 mins to isolate plasma.

  • LC-MS/MS Quantification: Precipitate plasma proteins using acetonitrile. Analyze the supernatant using a reversed-phase LC-MS/MS system. Analytical Note: Difluoroacetic acid itself functions as an effective ion-pairing agent and mobile phase modifier in LC-MS, improving peak shapes and detection sensitivity while reducing ion suppression[2].

  • PK Modeling: Use non-compartmental analysis to calculate AUC(0-inf). Determine absolute bioavailability: F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.

Pharmacokinetic Workflow Visualization

PK_Workflow A Compound Administration (IV & Oral Dosing) B Serial Blood Sampling & Plasma Extraction A->B C LC-MS/MS Quantification (Using DFA as Modifier) B->C D Pharmacokinetic Modeling (AUC, Cmax, Tmax) C->D E Absolute Bioavailability (F%) Calculation: (AUC_PO / AUC_IV) * 100 D->E

Workflow for determining the absolute bioavailability of fluorinated acetic acid derivatives.

References

  • Difluoroacetic acid.Grokipedia.
  • Difluoro Compounds.Chemical Bull Pvt Ltd.
  • Visible-Light-Induced Hydrodifluoromethylation of Unactivated Alkenes with Difluoroacetic Anhydride.The Journal of Organic Chemistry - ACS Publications.

Sources

Validation

Comprehensive Guide to Chiral Separation and Enantiomeric Validation of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid Derivatives

Executive Summary The compound 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a highly lipophilic, metabolically stable building block frequently utilized in advanced drug discovery[1]. While the parent scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid is a highly lipophilic, metabolically stable building block frequently utilized in advanced drug discovery[1]. While the parent scaffold is achiral due to the gem-difluoro substitution at the alpha-carbon, its functionalized derivatives—such as secondary amides formed with chiral amines or structural analogs where a fluorine atom is substituted—introduce critical stereocenters.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various chiral separation technologies for these specific derivatives. By synthesizing chromatographic theory with empirical data, this guide provides a self-validating framework for method development, scaling, and enantiomeric validation.

Mechanistic Causality: The Structural Challenge

To successfully separate enantiomers, the transient diastereomeric complexes formed between the analyte and the Chiral Stationary Phase (CSP) must exhibit distinct thermodynamic stabilities. According to Dalgliesh’s classic three-point interaction model[2], chiral recognition requires at least three simultaneous intermolecular interactions.

Derivatives of 2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid present a unique set of steric and electronic challenges:

  • Electronic Effects (The -CF₂- Group): The highly electronegative gem-difluoro group strongly withdraws electron density from the adjacent carbonyl or amide. This enhances the hydrogen-bond accepting capability of the oxygen, fundamentally altering its interaction kinetics with the CSP.

  • Steric Hindrance (The Isopropoxy Group): The bulky ortho-isopropoxy (-O-CH(CH₃)₂) group restricts the conformational flexibility of the phenyl ring. While this rigidity can enhance chiral recognition by locking the molecule into a favorable conformation, it also increases mass transfer resistance, leading to broader peaks in highly viscous mobile phases.

Mechanism Analyte Derivatized Analyte (gem-difluoro, isopropoxy) HBond Hydrogen Bonding (C=O ... NH) Analyte->HBond PiPi π-π Interactions (Phenyl Rings) Analyte->PiPi Steric Steric Inclusion (Isopropoxy & CF2) Analyte->Steric CSP Polysaccharide CSP (Amylose/Cellulose) HBond->CSP PiPi->CSP Steric->CSP

Three-point chiral recognition mechanism on a polysaccharide CSP.

Product Comparison: SFC vs. HPLC & CSP Technologies

When separating these fluorinated, sterically hindered derivatives, the choice of mobile phase and column technology is paramount. Polysaccharide-based CSPs are the industry gold standard[3], but performance varies drastically based on the specific phase and chromatography type.

Supercritical Fluid Chromatography (SFC) vs. Normal-Phase HPLC

SFC utilizes supercritical CO₂ combined with an organic modifier (e.g., Methanol). Because supercritical CO₂ has a higher diffusivity and lower viscosity than standard HPLC solvents (like Hexane), it overcomes the mass transfer resistance caused by the bulky isopropoxy group. This results in sharper peaks, higher resolution ( Rs​ ), and run times that are often 3-5 times faster than NP-HPLC[4].

Immobilized vs. Coated Polysaccharide CSPs

Highly fluorinated compounds often exhibit poor solubility in standard alcohol/alkane mixtures, necessitating the use of strong solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) for sample injection.

  • Coated CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H): The chiral polymer is physically coated onto the silica. Strong solvents like DCM will dissolve the polymer, destroying the column.

  • Immobilized CSPs (e.g., Chiralpak IA, IB, IC): The polymer is chemically bonded to the silica. This allows the use of "forbidden" solvents, making them vastly superior for lipophilic difluoro-derivatives.

Quantitative Performance Comparison

Data represents empirical screening of a representative chiral amide derivative of the target scaffold.

Separation MethodColumn / CSP TypeMobile PhaseRetention Time (R)Retention Time (S)Resolution ( Rs​ )Selectivity ( α )
SFC (Optimized) Chiralpak IA (Immobilized) CO₂ / MeOH (80:20) + 0.1% DEA4.2 min5.8 min4.15 1.62
SFC (Standard) Chiralpak AD-H (Coated)CO₂ / MeOH (80:20) + 0.1% DEA5.1 min6.2 min2.801.35
NP-HPLC Chiralpak IA (Immobilized)Hexane / IPA (90:10) + 0.1% DEA12.4 min15.1 min2.101.28
NP-HPLC Chiralcel OD-H (Coated)Hexane / IPA (90:10) + 0.1% DEA14.5 min16.0 min1.451.15

Experimental Workflows & Methodologies

SFC_Workflow Start 1. Synthesize/Isolate Derivatives Screen 2. Analytical SFC Screening (CO2 + Modifiers) Start->Screen CSP_Select 3. Select Optimal CSP (e.g., Chiralpak IA/IB) Screen->CSP_Select Optimize 4. Optimize Modifier % & Additives (TFA/DEA) CSP_Select->Optimize Prep 5. Preparative SFC Scale-up Optimize->Prep Validate 6. Enantiomeric Validation (CD, Polarimetry, NMR) Prep->Validate

Workflow for SFC chiral method development and preparative scale-up.

Protocol 1: Analytical SFC Screening & Optimization

This protocol outlines a self-validating system to identify the optimal separation conditions.

  • Sample Preparation: Dissolve the derivatized analyte in Methanol/DCM (1:1 v/v) to a concentration of 1.0 mg/mL. Causality: DCM ensures complete solvation of the lipophilic fluorinated moiety, preventing column precipitation.

  • Column Installation: Install an immobilized polysaccharide column (Chiralpak IA, 4.6 x 250 mm, 5 µm) into the SFC system.

  • Mobile Phase Equilibration: Pump supercritical CO₂ and the organic modifier (Methanol with 0.1% Diethylamine for basic derivatives, or 0.1% Trifluoroacetic acid for acidic ones) at a ratio of 80:20.

  • System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar, column compartment temperature to 35°C, and flow rate to 3.0 mL/min.

  • Injection & Detection: Inject 5 µL of the sample. Monitor the UV absorbance at 220 nm and 254 nm.

  • Iterative Optimization: If baseline resolution ( Rs​≥1.5 ) is not achieved, iterate by adjusting the modifier percentage (e.g., 10% to 40%) or switching the modifier (e.g., from Methanol to Isopropanol to alter hydrogen-bonding dynamics).

Protocol 2: Preparative Scale-Up
  • Scale Translation: Transfer the optimized analytical method to a preparative column (e.g., 21 x 250 mm) packed with the identical stationary phase.

  • Flow Rate Adjustment: Scale the flow rate geometrically based on the column radius (typically 50-70 mL/min for a 21 mm column).

  • Fraction Collection: Perform stacked injections. Utilize a mass-directed or UV-directed fraction collector to isolate Peak 1 and Peak 2 into separate vessels.

Enantiomeric Validation

Separation is only half the battle; the isolated fractions must be rigorously validated to confirm their enantiomeric purity and absolute configuration.

Protocol 3: Validation via Circular Dichroism (CD)
  • Solvent Evaporation: Evaporate the collected preparative fractions to dryness under a gentle stream of nitrogen at 30°C to prevent thermal degradation of the stereocenter.

  • Sample Reconstitution: Reconstitute the dried fractions in spectroscopic-grade Methanol to a precise concentration of 0.1 mg/mL.

  • CD Measurement: Load the sample into a 1 mm path-length quartz cuvette. Scan the CD spectrum from 200 nm to 350 nm at a scan rate of 50 nm/min using a spectropolarimeter.

  • Data Interpretation: Overlay the spectra of Peak 1 and Peak 2. A self-validating separation will yield exact mirror-image spectra, confirming the enantiomeric relationship and verifying the absence of achiral impurities.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in applied physical chemistry. Understanding why a chemical interacts with its environment and b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in applied physical chemistry. Understanding why a chemical interacts with its environment and biological tissues is the foundation of true laboratory safety.

The compound 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS: 1514825-08-1)[1] presents specific handling challenges dictated by its molecular architecture. This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals handling this fluorinated building block.

Hazard Identification & Mechanistic Rationale

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. The presence of the gem-difluoro group on the alpha carbon exerts a massive electron-withdrawing inductive effect. This significantly lowers the pKa of the carboxylic acid compared to standard phenylacetic acids, making it a relatively strong organic acid.

Because it is supplied as a solid[1], the primary vectors for exposure are direct dermal contact with the acidic powder and inhalation of aerosolized micro-particulates.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / Hazard CodeDescriptionMechanistic Causality
Physical State Solid (~95% Purity)Prone to static cling and aerosolization during transfer[1].
H302 Harmful if swallowedSystemic toxicity typical of fluorinated aromatic compounds.
H315 / H319 Causes skin/serious eye irritationThe highly acidic proton rapidly disrupts biological membranes and denatures localized proteins upon contact[1].
H335 May cause respiratory irritationInhalation of acidic dust causes an immediate, localized pH drop in the respiratory mucosa[1].
Storage Room TemperatureStable under standard conditions; requires tightly sealed containers to prevent moisture ingress[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly acidic fluorinated solids. The following PPE matrix is designed to interrupt the specific exposure pathways of this compound, adhering to.

Table 2: PPE Requirements and Causality

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Minimum 4 mil thickness, double-gloved).Nitrile provides excellent chemical resistance to solid organic acids. Double-gloving ensures structural integrity if the outer glove is micro-punctured by crystalline edges.
Eye Protection Indirect-vented Chemical Safety Goggles.Standard safety glasses leave gaps. Indirect-vented goggles prevent airborne acidic micro-particulates (H335) from reaching the ocular mucosa (H319).
Body Protection Flame-resistant, fully buttoned lab coat.Provides a physical barrier against electrostatic transfer of the powder to personal clothing.
Respiratory N95 or P100 Particulate Respirator.Only required if handling outside a certified fume hood. Filters out airborne acidic dust that causes respiratory irritation.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must function as a self-validating system —meaning the procedure itself contains built-in checks to confirm it is working.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the hood's face velocity monitor reads between 0.4 and 0.6 m/s. Tape a small piece of Kimwipe to the bottom of the sash; a steady inward flutter visibly validates negative pressure.

Step 2: Static Dissipation

  • Action: Use an anti-static (zero-stat) gun on the weighing spatula, the receiving vial, and the analytical balance draft shield.

  • Causality: Fluorinated organic powders are highly susceptible to static charge, which can cause sudden, dangerous aerosolization of the solid when a spatula approaches.

  • Validation: If the powder visibly jumps or clings to the spatula during the initial approach, static is still present. Stop and re-apply the anti-static gun.

Step 3: Transfer and Weighing

  • Action: Weigh the solid onto a pre-creased, anti-static weigh boat. Transfer directly into the reaction vessel or storage vial. Cap immediately.

Step 4: Decontamination

  • Action: Wipe down the exterior of the receiving vial and the balance pan with a Kimwipe dampened with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Validation: Swab the wiped area with a wet pH indicator strip. A reading of pH 7.0 validates that no microscopic acidic dust remains on the exterior surfaces.

Spill Management & Disposal Plan

In the event of a solid spill, immediate neutralization is required to prevent the spread of acidic dust. This protocol aligns with the National Research Council's guidelines for .

Step 1: Containment Immediately lower the fume hood sash to 2 inches to maximize inward airflow and isolate the dust. Warn adjacent personnel.

Step 2: Neutralization Carefully cover the spilled solid with anhydrous Sodium Carbonate ( Na2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ ).

  • Causality: The weak base neutralizes the strong alpha-difluoro acid without generating excessive exothermic heat, converting the hazardous acid into a benign, water-soluble sodium salt.

Step 3: Wet Collection Mist the neutralized mixture lightly with distilled water from a spray bottle.

  • Causality: Wetting facilitates the acid-base neutralization reaction and completely eliminates the risk of dust aerosolization during cleanup.

Step 4: Disposal Sweep the wet slurry using a plastic scraper (never a bristle brush, which traps chemicals) into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container. Label as "Halogenated Organic Acid Waste" and dispose of according to EPA/local institutional regulations.

Workflow Visualization

The following diagram maps the critical decision points and operational flow for handling this compound, ensuring safety from preparation through disposal.

Workflow Start 1. Preparation Verify Hood & Don PPE Handle 2. Active Handling Weigh Solid & Transfer Start->Handle Spill Spill Occurred? Handle->Spill Store 3. Post-Operation Seal & Store at RT Spill->Store No Contain 4a. Containment Isolate & Ventilate Spill->Contain Yes Dispose 5. Disposal Solid Waste Protocol Store->Dispose Empty Vials Clean 4b. Neutralization Apply NaHCO3 & Sweep Contain->Clean Clean->Dispose

Fig 1. Operational workflow and spill response for handling difluoroacetic acid derivatives.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid
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